Sucrose monolaurate
Description
Structure
2D Structure
Properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44O12/c1-2-3-4-5-6-7-8-9-10-11-17(27)33-13-16-18(28)20(30)21(31)23(34-16)36-24(14-26)22(32)19(29)15(12-25)35-24/h15-16,18-23,25-26,28-32H,2-14H2,1H3/t15-,16-,18-,19-,20+,21-,22+,23-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUHOFWIXKIURA-VQXBOQCVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90156500 | |
| Record name | Sucrose, 6-laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90156500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13039-40-2 | |
| Record name | Sucrose, 6-laurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013039402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sucrose, 6-laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90156500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SUCROSE, 6-LAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AN420DS8I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis Methodologies for Sucrose Monolaurate
Chemical Synthesis Approaches for SML
Chemical synthesis of sucrose (B13894) monolaurate can be broadly categorized into conventional methods that have been used for decades and more recent, modified techniques aimed at overcoming the limitations of traditional approaches.
Conventional Chemical Esterification/Transesterification
Conventional chemical synthesis of sucrose esters like SML typically involves either direct esterification of sucrose with a fatty acid or transesterification with a fatty acid ester. researchgate.net These processes are often challenged by the need for harsh reaction conditions and the difficulty in controlling the reaction to produce the desired monoester.
The industrial production of sucrose esters has historically relied on transesterification, often using fatty acid methyl esters in the presence of a basic or metallic catalyst. researchgate.net This process generally requires high temperatures, often exceeding 100°C, and reduced pressure to drive the reaction forward by removing the alcohol byproduct. researchgate.net For instance, one process involves heating a mixture of sucrose, methyl stearate (B1226849), and potassium carbonate to 90-95°C under a pressure of 80-100 mm Hg for approximately 18 hours. google.com Another approach uses temperatures between 120-185°C under vacuum with basic catalysts. researchgate.net
A two-stage process has been developed for producing sucrose monolaurate from lauric acid. researchgate.net The first stage involves the esterification of lauric acid with methanol (B129727) to produce methyl laurate. researchgate.net Optimal conditions for this stage were found to be a temperature of 110°C and a residence time of 5 minutes. researchgate.net The second stage is the transesterification of the resulting methyl laurate with sucrose to form this compound. researchgate.net High temperatures are also a feature of solvent-free synthesis methods, which can require temperatures of 125-135°C. assemblingsugars.fr
Commonly used catalysts in these reactions are basic, such as potassium carbonate or sodium hydroxide. google.come3s-conferences.org The choice of solvent is also critical, with dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) being frequently used due to their ability to dissolve sucrose. google.comacs.org
| Parameter | Condition | Source(s) |
| Reaction Type | Transesterification | researchgate.netgoogle.com |
| Reactants | Sucrose, Fatty Acid Methyl Ester | researchgate.netgoogle.com |
| Temperature | 90°C - 185°C | google.comresearchgate.netresearchgate.net |
| Pressure | Reduced/Vacuum | researchgate.netgoogle.comresearchgate.net |
| Catalysts | Basic (e.g., K₂CO₃), Metallic | researchgate.netgoogle.com |
| Solvents | DMF, DMSO | google.comacs.org |
A significant challenge in the chemical synthesis of this compound is achieving regioselectivity. Sucrose has eight hydroxyl groups with similar reactivity, making it difficult to selectively acylate only one position. researchgate.net This lack of selectivity leads to the formation of a mixture of mono-, di-, and polyesters, which necessitates extensive and often costly purification steps. researchgate.netdss.go.thsci-hub.se
The harsh reaction conditions, particularly high temperatures, can also lead to the formation of undesirable by-products. researchgate.netacs.org These can include products from the degradation of sucrose. The removal of high-boiling point solvents like DMF and DMSO also presents a challenge. sci-hub.seekb.eg The industrial synthesis of sucroesters often results in a product that contains only about 70% monoester, with the remainder being other esters and starting materials. sci-hub.se Efforts to increase the monoester content to levels acceptable for the market add to the complexity and cost of production. sci-hub.se
Reaction Conditions (e.g., high temperatures, catalysts)
Modified Chemical Synthesis Techniques
To address the shortcomings of conventional methods, researchers have explored modified chemical synthesis techniques that offer improved yields, better selectivity, and more environmentally friendly conditions.
The Mitsunobu reaction offers a powerful method for the conversion of primary and secondary alcohols to esters. organic-chemistry.org It proceeds with a clean inversion of stereochemistry, making it a valuable tool in organic synthesis. organic-chemistry.org A modified Mitsunobu procedure has been successfully used for the synthesis of 6-O-sucrose esters. mdpi.comresearchgate.net This reaction involves reacting sucrose with a fatty acid in the presence of triphenylphosphine (B44618) (PPh₃) and diisopropyl azodicarboxylate (DIAD) in dry dimethylformamide (DMF) at room temperature. mdpi.comresearchgate.net
This optimized procedure has shown preferential esterification at the 6-OH position of sucrose and has been versatile for various fatty acids, leading to the formation of the corresponding 6-O-sucrose esters in moderate yields. mdpi.comresearchgate.net While the classic Mitsunobu reaction is known for poor atom economy due to the stoichiometric use of reagents, ongoing research aims to develop catalytic versions of this reaction to improve its efficiency and sustainability. scientificupdate.com
Solvent-free synthesis is an attractive alternative to traditional methods as it eliminates the use of potentially harmful and difficult-to-remove organic solvents. assemblingsugars.frmdpi.com Several strategies have been developed to facilitate the reaction between the solid, hydrophilic sucrose and the liquid, hydrophobic fatty acid ester in the absence of a solvent. assemblingsugars.fr
One approach involves the co-melting of sucrose with a multivalent cation soap, such as magnesium or zinc stearate, under basic conditions. researchgate.netassemblingsugars.fr This creates a homogeneous, melted paste at around 125°C, allowing the reaction to proceed much faster and with higher selectivity for monoesters compared to heterogeneous solvent-free reactions. assemblingsugars.fr Another solvent-free method involves a sand-milling pretreatment to reduce the particle size of sucrose, which increases the reaction rate and yield of sucrose esters. researchgate.net High-purity sucrose monoesters have also been synthesized under solvent-free conditions at high temperatures using a combination of methyl stearate/potassium stearate and K₂CO₃/KOH as the base catalyst, achieving a monoester fraction in the range of 41–75%. mdpi.comnih.gov
| Synthesis Technique | Key Features | Advantages | Challenges/Considerations | Source(s) |
| Mitsunobu-type Reaction | Uses PPh₃ and DIAD; Preferential esterification at 6-OH. | High regioselectivity for 6-O-sucrose esters; Mild reaction conditions (room temp). | Moderate yields; Stoichiometric use of reagents leads to by-products. | organic-chemistry.orgmdpi.comresearchgate.net |
| Solvent-free Synthesis | No organic solvents; Uses co-melting with metal soaps or milling. | Environmentally friendly; Reduced purification needs. | Requires high temperatures; Can still produce a mixture of esters. | researchgate.netassemblingsugars.frmdpi.comnih.gov |
Two-stage Processes for Enhanced Productivity and Selectivity
A two-stage chemical process has been developed for the production of this compound from lauric acid, designed to enhance both productivity and selectivity. researchgate.netdntb.gov.ua This method circumvents the challenges of direct esterification by separating the process into two distinct stages.
The first stage involves the esterification of lauric acid with methanol to produce methyl laurate. researchgate.netdntb.gov.ua This reaction is efficiently catalyzed by a solid acid catalyst, Amberlyst 15, in a continuous fixed-bed reactor. researchgate.net Research has identified optimal conditions for this stage to achieve a high yield and purity of methyl laurate. Under optimal conditions, including a temperature of 110°C, a residence time of 5 minutes, and a feed concentration of 94 g/L, a methyl laurate yield of 98 wt% with 99% purity can be achieved. researchgate.netresearchgate.net This initial conversion shows high catalytic stability over extended periods. researchgate.net
In the second stage, the methyl laurate produced is used for the transesterification reaction with sucrose to form this compound. researchgate.net This subsequent reaction can be catalyzed by another catalyst, Amberlyst 21. This two-step approach has been shown to result in a high selectivity of 95% for this compound. researchgate.netdntb.gov.ua The continuous nature of this process makes it a promising and scalable option for industrial production.
Table 1: Two-Stage Chemical Synthesis of this compound
| Stage | Reaction | Catalyst | Optimal Conditions | Outcome |
|---|---|---|---|---|
| Stage 1 | Esterification of Lauric Acid to Methyl Laurate | Amberlyst 15 | Temperature: 110°C Residence Time: 5 min | 98 wt% yield 99% purity researchgate.netresearchgate.net |
| Stage 2 | Transesterification of Methyl Laurate with Sucrose | Amberlyst 21 | - | 95% selectivity for this compound researchgate.netdntb.gov.ua |
Enzymatic Synthesis of this compound
Enzymatic synthesis represents an alternative route for producing this compound, offering high regioselectivity under mild reaction conditions. nih.gov This method typically involves the transesterification of sucrose with an acyl donor, catalyzed by enzymes, most notably lipases. csic.es
Biocatalysis with Lipases
Lipases are widely employed as biocatalysts for sucrose ester synthesis due to their stability and versatility. nih.gov The selection of the specific lipase (B570770) is critical as it significantly influences the reaction's regioselectivity and the final product distribution. csic.escore.ac.uk
Enzyme Selection (e.g., Lipozyme TL IM from Thermomyces lanuginosus, Candida antarctica B)
The choice of lipase is a determining factor in the regioselectivity of sucrose acylation. Comparative studies have highlighted the distinct behaviors of different commercially available lipases.
Lipase from Thermomyces lanuginosus, particularly when immobilized (e.g., Lipozyme TL IM), is recognized as one of the most efficient and selective enzymes for this reaction. csic.esnih.gov It demonstrates remarkable regioselectivity, primarily acylating the hydroxyl group at the C-6 position of the glucose moiety in sucrose to produce 6-O-lauroylsucrose. core.ac.uknih.gov This high selectivity makes it the preferred catalyst for producing sucrose 6-monoesters. core.ac.uk
In contrast, lipase B from Candida antarctica (often used in its immobilized form, Novozym 435) exhibits different selectivity. core.ac.ukmdpi.com While it can catalyze the reaction, it often leads to a mixture of products. In the acylation of sucrose, C. antarctica lipase can produce a mixture of monoesters at the 6- and 6'- positions and is also particularly effective for the synthesis of diesters, such as 6,6'-di-O-lauroylsucrose. core.ac.ukcsic.es Therefore, T. lanuginosus lipase is favored for monoester synthesis, while C. antarctica lipase may be more suitable for producing diesters. core.ac.uk
Table 2: Comparison of Lipases in Sucrose Laurate Synthesis
| Lipase (Source) | Common Commercial Form | Key Characteristic/Selectivity | Primary Products with Sucrose & Laurate Donor |
|---|---|---|---|
| Thermomyces lanuginosus | Lipozyme TL IM | High regioselectivity for the primary hydroxyl at the C-6 position. csic.escore.ac.uk | Highly selective for 6-O-lauroylsucrose (monoester). core.ac.uk |
| Candida antarctica B | Novozym 435 | Less regioselective; acylates at 6- and 6'- positions. core.ac.uk | Mixture of 6- and 6'-monoesters; efficient in producing 6,6'-diesters. core.ac.ukcsic.es |
Acyl Donor Considerations (e.g., vinyl laurate, methyl laurate)
The choice of acyl donor is another critical parameter in the enzymatic synthesis of this compound. While various donors can be used, activated esters like vinyl laurate are often preferred over simple alkyl esters such as methyl laurate. nih.gov
The primary advantage of using vinyl esters is that the rate of transesterification is significantly faster. nih.govmdpi.com The vinyl alcohol released during the reaction tautomerizes to acetaldehyde, making the reaction essentially irreversible and driving the synthesis towards a higher yield of the sucrose ester. nih.gov In contrast, reactions using alkyl esters like methyl or ethyl palmitate are much slower. csic.es For example, under specific conditions, a 70% conversion to 6-O-lauroylsucrose was achieved in 24 hours using vinyl laurate. nih.gov This efficiency makes vinyl esters a more effective acyl donor for achieving high conversion rates in shorter reaction times. nih.gov
Solvent Systems in Enzymatic Synthesis
A major challenge in the enzymatic synthesis of sucrose esters is the poor solubility of the polar carbohydrate (sucrose) and the non-polar lipid (fatty acid donor) in a common solvent that is also compatible with enzyme activity. mdpi.com To overcome this, specialized solvent systems have been developed.
Hydrophilic Organic Solvents (e.g., DMSO, 2-methyl-2-butanol)
A successful strategy involves the use of a two-solvent mixture composed of a hydrophilic organic solvent and a more non-polar bulk solvent. csic.esnih.gov This approach aims to create a reaction medium that can dissolve the substrates without completely inactivating the enzyme. csic.es
Dimethyl sulfoxide (DMSO) is a hydrophilic solvent capable of dissolving sucrose to a significant concentration. csic.esmdpi.com However, lipases often exhibit low stability and activity in pure DMSO. csic.es To mitigate this, a common technique is to first dissolve the sucrose in a small amount of DMSO and then add this solution to a larger volume of a more enzyme-friendly bulk solvent, such as the tertiary alcohol 2-methyl-2-butanol (B152257) (tert-amyl alcohol). nih.govcsic.es
This method creates a medium, for instance a 4:1 (v/v) mixture of 2-methyl-2-butanol and DMSO, which represents a compromise between substrate solubility and enzyme stability. core.ac.uknih.gov The bulk of the reaction medium is composed of the tertiary alcohol, in which lipases are known to be relatively stable, while the presence of DMSO ensures that the sucrose remains available for the reaction. csic.es This two-solvent system has proven to be a feasible and effective strategy for the lipase-catalyzed synthesis of sucrose esters. nih.gov
Table 3: Role of Solvents in the Two-Solvent System for this compound Synthesis
| Solvent Component | Type | Primary Function |
|---|---|---|
| Dimethyl sulfoxide (DMSO) | Hydrophilic, Polar Aprotic | Solubilizes the polar sucrose substrate. csic.es |
| 2-methyl-2-butanol (tert-amyl alcohol) | Hydrophobic, Bulk Solvent | Maintains lipase stability and activity. csic.es |
Ionic Liquids as Green Alternatives
Ionic liquids (ILs) are emerging as promising green alternatives to conventional organic solvents for the enzymatic synthesis of this compound. Their low volatility, thermal stability, and ability to dissolve a wide range of compounds, including both polar sugars and non-polar lipids, make them suitable for this application. acs.orgfrontiersin.orgmdpi.com The use of ILs can preserve high lipase activity and improve the solubility of both sucrose and the acyl donor. mdpi.com
Research has shown that specific functionalized ionic liquids can significantly enhance reaction outcomes. For instance, a binary system composed of the ionic liquid [3CIM(EO)][NTf₂] and 2-methyl-2-butanol (2M2B) has been successfully used for the lipase-catalyzed transesterification of sucrose with vinyl laurate. nih.govmdpi.com This system proved capable of achieving a high this compound (SML) yield of 72% under optimized conditions. mdpi.com The enhancement in monoester production and the shorter reaction time are attributed to the improved solubilization of sucrose in the medium containing the ionic liquid. mdpi.com The structure of the ionic liquid is crucial; ILs with a hydrophobic cation and a hydrophilic anion have demonstrated better ester formation. frontiersin.org While ILs offer advantages, challenges such as the recovery of the product from the reaction mixture remain a consideration in process design. frontiersin.org
Supercritical Carbon Dioxide (scCO₂) as a Reaction Medium
Supercritical carbon dioxide (scCO₂) presents another environmentally benign alternative to organic solvents for the enzymatic synthesis of this compound. mdpi.comnih.gov Its non-toxic, non-flammable, and inert nature, coupled with its affordability, makes it an attractive medium. nih.govsci-hub.se A key advantage of using scCO₂ is the ease of separation of the catalyst from the reaction mixture, as enzymes are insoluble in it. sci-hub.seresearchgate.net
Studies have demonstrated the feasibility of using scCO₂ for producing sucrose esters. In one study, Novozym 435 was used to catalyze the synthesis of 6-O-sucrose laurate from lauric acid in scCO₂, achieving a 74% conversion of lauric acid at 60 °C and 10 MPa within 24 hours. mdpi.comnih.gov Another investigation into the synthesis of various sugar esters, including sucrose laurate, in scCO₂ at 60°C and 10 MPa also showed successful conversion. researchgate.net The use of scCO₂ aligns with the principles of green chemistry, offering a pathway to more sustainable production processes with potentially simplified product purification steps. researchgate.netgoogle.com
Optimization of Enzymatic Reaction Parameters
The efficiency of the enzymatic synthesis of this compound is heavily dependent on the optimization of key reaction parameters. These include temperature, reaction time, substrate molar ratios, and enzyme concentration, all of which can significantly influence reaction rates and product yields. mdpi.com
Temperature and Reaction Time
Temperature is a critical factor that affects reaction rate, equilibrium position, substrate solubility, and enzyme activity and stability. mdpi.comresearchgate.net Generally, increasing the temperature accelerates the reaction rate. For example, in the synthesis of 6-O-glucosyl palmitate, increasing the temperature from 20 °C to 60 °C progressively increased yields and reduced the necessary reaction time from 40 hours to 20 hours to achieve a 94% yield. mdpi.com
However, temperatures that are too high can lead to the thermal denaturation of the lipase, causing a decrease in activity. mdpi.com For the synthesis of sucrose laurate using Novozym 435, a lipase known for being relatively heat-resistant, temperatures are typically investigated in the range of 30 °C to 70 °C. researchgate.net One study identified an optimal temperature of 50 °C for the synthesis of sucrose laurate in tert-butanol (B103910) over a 65-hour period. researchgate.net Another study achieved a high yield of this compound at 60 °C in 24 hours. mdpi.com The optimal temperature represents a balance between maximizing the reaction rate and maintaining the enzyme's structural integrity and activity over the course of the reaction.
| Lipase | Acyl Donor | Solvent | Optimal Temperature (°C) | Reaction Time (h) | Conversion/Yield | Reference |
|---|---|---|---|---|---|---|
| Lipozyme TL IM | Vinyl Laurate | [3CIM(EO)][NTf₂]/2M2B | 60 | 24 | 72% Yield | mdpi.com |
| Novozym 435 | Lauric Acid | Supercritical CO₂ | 60 | 24 | 74% Conversion | mdpi.comnih.gov |
| Novozym 435 | Lauric Acid | tert-Butanol | 50 | 65 | Not Specified | researchgate.net |
| Novozym 435 | Fructose (B13574) Palmitate Synthesis | Supercritical CO₂ | 80 | Not Specified | Optimal but coloring occurred | researchgate.net |
Substrate Molar Ratios and Enzyme Concentration
The molar ratio of the substrates—sucrose and the lauryl acyl donor—is a crucial variable in the synthesis of this compound. Typically, an excess of the acyl donor is used to drive the reaction towards product formation. core.ac.uk In the synthesis of 6-O-lauroylsucrose, a sucrose to vinyl laurate molar ratio of 1:3 was found to be optimal. mdpi.com Similarly, for the synthesis of palmitoylglucose ester, the highest yield was achieved with a glucose to vinyl palmitate molar ratio of 1:3. scirp.org However, an excessive amount of the acyl donor can sometimes negatively affect the catalytic efficiency. scirp.org
Enzyme concentration also plays a direct role in the reaction rate. Higher concentrations of lipase generally lead to faster conversion, up to a certain point where the reaction may become limited by other factors such as substrate availability or solubility. For the synthesis of this compound in an ionic liquid system, an optimal Lipozyme TL IM concentration of 50 g/L was identified. mdpi.com In a different system using tert-butanol, the optimal Novozym 435 lipase concentration was found to be 30 g/L. researchgate.net Optimizing both substrate ratio and enzyme concentration is key to achieving high productivity and cost-effectiveness.
| Product | Lipase | Optimal Substrate Molar Ratio (Sugar:Acyl Donor) | Optimal Enzyme Concentration (g/L) | Solvent System | Reference |
|---|---|---|---|---|---|
| This compound | Lipozyme TL IM | 1:3 (Sucrose:Vinyl Laurate) | 50 | [3CIM(EO)][NTf₂]/2M2B | mdpi.com |
| Sucrose Laurate | Novozym 435 | 1:7.5 (Sucrose:Lauric Acid) | 30 | tert-Butanol | researchgate.net |
| Palmitoylglucose Ester | Candida antarctica lipase B | 1:3 (Glucose:Vinyl Palmitate) | 50 | [Bmim][TfO] | scirp.org |
| Sucrose Laurate | Candida antartica | Not Specified | 100 mg/ml | 2-methyl-2-butanol/DMSO | core.ac.uk |
Impact of Molecular Sieves
In enzymatic esterification reactions, water is produced as a byproduct, which can promote the reverse reaction (hydrolysis) and reduce product yield. uni-pannon.hunih.gov To shift the reaction equilibrium towards synthesis, water absorbents like molecular sieves are commonly added to the reaction medium. nih.govgoogle.com The addition of molecular sieves (typically 3Å or 4Å) has been shown to be effective in removing water and improving conversion rates. nih.govresearchgate.netcore.ac.uk For instance, in the synthesis of sucrose and fructose oleates, the presence of CaSO₄ as a desiccant significantly reduced the final water concentration in the reaction mixture. mdpi.com
However, recent studies have revealed a potential complication with this practice. It has been demonstrated that molecular sieves themselves can catalyze the acylation of sugars, which can lead to the formation of multiple substitution products (e.g., diesters, triesters) instead of the desired monoester. researchgate.net This catalytic activity is most pronounced under conditions that are unfavorable for the enzyme. researchgate.net This finding suggests that while molecular sieves can be beneficial for water removal, their use requires careful consideration and control experiments to ensure that the observed product profile is a result of enzymatic catalysis and not a chemical side reaction catalyzed by the sieves. researchgate.net
Challenges and Advancements in Enzymatic Synthesis
Despite being a preferred alternative to chemical methods, the enzymatic synthesis of this compound faces several challenges. A primary difficulty is the low mutual solubility of the polar carbohydrate (sucrose) and the non-polar lipid (lauric acid or its esters). acs.orggoogle.com This often necessitates the use of solvents, but many common organic solvents that can dissolve both substrates, such as dimethyl sulfoxide (DMSO) or pyridine, can inactivate the lipase. google.com
Key advancements in the field are aimed at overcoming these challenges. The development of novel reaction media, such as the aforementioned ionic liquids and supercritical CO₂, represents a significant step forward. frontiersin.orgmdpi.comnih.gov These "green" solvents can improve substrate solubility while maintaining enzyme activity. mdpi.commdpi.com Furthermore, optimization of reaction parameters through systematic studies has led to significantly improved yields and reaction efficiencies. mdpi.com Another area of advancement is the use of different lipase sources, such as Thermomyces lanuginosus lipase, which has been identified as highly efficient for this specific reaction. mdpi.com Overcoming the challenges of substrate immiscibility and developing cost-effective, sustainable processes remain the primary goals for the industrial-scale production of this compound. acs.orgresearchgate.net
Sonochemical Synthesis of Sucrose Laurate Esters
Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a promising "green chemistry" approach for synthesizing sucrose esters. biointerfaceresearch.com This method utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures, which can significantly accelerate reaction rates. The synthesis of sucrose laurate via ultrasound is typically a transesterification reaction involving sucrose and a fatty acid ester, such as methyl laurate, in the presence of a catalyst. biointerfaceresearch.comoriprobe.com
The primary advantage of sonochemical synthesis is the substantial reduction in reaction time compared to conventional methods. researchgate.netuctm.edu For instance, ultrasonic-assisted synthesis can be completed in as little as 60 minutes, whereas traditional heating methods may require several hours. biointerfaceresearch.comresearchgate.net This intensification is achieved without the need for high bulk temperatures, thus saving energy. uctm.edu
Research has explored various parameters to optimize the yield of sucrose laurate. Key factors influencing the reaction include the choice of catalyst, reaction temperature, molar ratio of reactants, and ultrasonic frequency and intensity. oriprobe.comuctm.edu Alkaline catalysts such as potassium carbonate (K2CO3) and sodium methylate (CH3ONa) have proven effective in promoting the transesterification process under ultrasonic irradiation. oriprobe.comuctm.edu Studies have shown that dual-frequency ultrasound can lead to high yields of this compound. oriprobe.com For example, under optimal conditions using dual-frequency ultrasound (1.050 W/cm²), a this compound productivity of 87.99% was achieved in 3 hours at 80°C. oriprobe.com The resulting product is often a mixture of this compound, dilaurate, and other polyesters, which can be identified and characterized using techniques like Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. biointerfaceresearch.comresearchgate.netresearchgate.net
Table 1: Sonochemical Synthesis Conditions for Sucrose Laurate Esters This table is interactive and allows for sorting by clicking on the column headers.
| Catalyst | Acyl Donor | Molar Ratio (Sucrose:Ester) | Temperature (°C) | Time (h) | Yield/Productivity | Reference |
|---|---|---|---|---|---|---|
| K₂CO₃ | Methyl Laurate | 6:1 | 80 | 3 | 87.99% | oriprobe.com |
| K₂CO₃ | Ethyl Laurate | 2:1 | 70 | 2 | 78% | nih.gov |
| K₂CO₃ | Methyl Laurate | 1:1 | 65 | 1 | 80% | uctm.edu |
| CH₃ONa | Methyl Palmitate | 1:1 | 65 | 1 | 95% | uctm.edu |
Regioselective Synthesis of SML: Addressing Hydroxyl Group Challenges
A significant challenge in the synthesis of this compound (SML) is achieving regioselectivity. The sucrose molecule possesses eight hydroxyl (OH) groups with varying reactivity: three primary (C6, C1', C6') and five secondary (C2, C3, C4, C3', C4'). nih.govresearchgate.net The similar reactivity of these groups, particularly the primary hydroxyls, often leads to the formation of a heterogeneous mixture of mono-, di-, and poly-esters with the acyl group attached at different positions. researchgate.netcsic.es The general order of chemical reactivity for these hydroxyl groups is 6-OH ≥ 6'-OH > 1'-OH > secondary-OHs. csic.es Overcoming this lack of selectivity is crucial for producing pure SML, where the lauroyl group is attached to a specific position.
To address this challenge, both chemical and enzymatic strategies have been developed.
Chemical Approaches: Chemical methods for regioselective acylation often require complex protection and deprotection steps or the use of specific reagents to activate a target hydroxyl group. csic.es One notable method involves the use of organotin compounds to form a stannylene acetal (B89532) intermediate. nih.govgoogle.com Reacting sucrose with dibutyltin (B87310) oxide creates a dibutylstannylene acetal of sucrose, which then directs the acylation reaction preferentially to the 6-OH position. nih.govgoogle.com This method allows for the regioselective formation of 6-O-acylsucroses in good yields and simplifies the isolation process, as the desired monoester can be separated by simple column chromatography. nih.gov
Enzymatic Approaches: Enzymatic synthesis is a highly effective alternative for achieving regioselectivity under mild reaction conditions. nih.govrsc.org Lipases, in particular, are widely used and exhibit remarkable specificity for certain hydroxyl groups on the sucrose molecule. csic.escore.ac.uk The lipase from Thermomyces lanuginosus (often immobilized as Lipozyme TL IM) and lipases from Humicola lanuginosa and Candida antarctica (Novozym 435) are highly regiospecific for the 6-OH position of the glucose moiety in sucrose. csic.esrsc.orgnih.govnih.gov This specificity allows for the targeted synthesis of 6-O-lauroylsucrose.
A major hurdle in enzymatic synthesis is the low solubility of the polar sucrose molecule in common organic solvents where lipases are most active. nih.govresearchgate.net To overcome this, reactions are often carried out in solvent mixtures or alternative solvent systems. A mixture of 2-methyl-2-butanol (tert-amyl alcohol) and a small amount of a polar aprotic solvent like dimethyl sulfoxide (DMSO) has been shown to effectively dissolve sucrose while maintaining enzyme activity. csic.esnih.gov For instance, using a lipase from Humicola lanuginosa in a 2-methyl-2-butanol/DMSO (4:1 v/v) mixture, a 70% conversion of sucrose to 6-O-lauroylsucrose was achieved in 24 hours. nih.gov Ionic liquids have also been explored as "green" solvents that can dissolve sucrose and support lipase activity. nih.govresearchgate.net These enzymatic methods not only provide high regioselectivity but also avoid the use of toxic reagents and the formation of colored by-products associated with some chemical syntheses. csic.escore.ac.uk
Table 2: Regioselective Synthesis Methods for this compound (SML) This table is interactive and allows for sorting by clicking on the column headers.
| Method | Catalyst/Enzyme | Key Conditions | Regioselectivity/Main Product | Conversion/Yield | Reference |
|---|---|---|---|---|---|
| Chemical | Dibutyltin oxide | Methanol, followed by acylation | 6-O-acylsucrose | Good yields | nih.gov |
| Enzymatic | Humicola lanuginosa lipase | 2-methyl-2-butanol/DMSO (4:1) | 6-O-lauroylsucrose | 70% conversion | nih.gov |
| Enzymatic | Lipozyme TL IM | [3CIM(EO)][NTf₂] / 2M2B | 6-O-lauroylsucrose | 72% yield | nih.gov |
| Enzymatic | Lipozyme TL IM | Microreactor, 30 min residence time | Sugar 6-monoesters | 82-98% yield | rsc.org |
| Enzymatic | Bacillus licheniformis protease | Pyridine, Vinyl acrylate | 1'-O-sucrose monoacrylate | >90% conversion | researchgate.net |
Biological Activities and Mechanisms of Action of Sucrose Monolaurate
Antimicrobial Properties
Sucrose (B13894) monolaurate demonstrates a broad spectrum of antimicrobial activity, showing effectiveness against bacteria and fungi. Its inhibitory and lethal actions are more pronounced against certain types of microorganisms, a characteristic attributed to differences in cell wall structure. plos.orgnih.gov
Efficacy Against Bacterial Strains
Sucrose monolaurate's antibacterial effects are most notable against Gram-positive bacteria. nih.gov The outer membrane of Gram-negative bacteria, rich in lipopolysaccharides, is thought to restrict the diffusion of this compound, rendering them more resistant. mdpi.com
This compound has demonstrated significant inhibitory and bactericidal activity against a range of Gram-positive bacteria. nih.govepa.gov
Listeria monocytogenes : This foodborne pathogen is particularly susceptible to this compound. nih.govnih.gov Studies have reported Minimum Inhibitory Concentrations (MICs) as low as 2.5 mM, with a Minimum Bactericidal Concentration (MBC) of 20 mM. mdpi.comnih.govepa.gov At a concentration of 400 µg/ml, this compound has been shown to be lethal to L. monocytogenes. nih.gov The inhibitory action is more pronounced at lower temperatures. nih.gov
Bacillus subtilis : this compound is also effective against Bacillus subtilis. Research has established a MIC of 2.5 mM and an MBC of 20 mM for this bacterium. mdpi.comnih.govepa.gov The lytic action of sucrose esters on B. subtilis cells has been observed, with sucrose hexadecanoate (B85987) showing high activity. nih.govresearchgate.net A synergistic antibacterial effect has been observed when sucrose laurate is combined with nisin against B. subtilis. nih.gov
Staphylococcus aureus : While still effective, higher concentrations of this compound are generally required to inhibit Staphylococcus aureus compared to L. monocytogenes and B. subtilis. The MIC for S. aureus has been reported to be 10 mM, with an MBC of 40 mM. mdpi.comnih.govepa.gov However, other studies have found MIC values as low as 250 µg/mL. plos.org
Bacillus cereus : this compound has been shown to inhibit the growth of Bacillus cereus. plos.org One study reported an inhibition concentration of 9.375 mg/mL. plos.org It has been noted that B. cereus can develop resistance to sucrose monoesters by releasing esterase, which decomposes the ester. jst.go.jp
Interactive Data Table: Minimum Inhibitory and Bactericidal Concentrations of this compound against Gram-Positive Bacteria
| Bacterium | MIC (mM) | MBC (mM) | Additional Findings |
| Listeria monocytogenes | 2.5 mdpi.comnih.govepa.gov | 20 mdpi.comnih.govepa.gov | Lethal at 400 µg/ml. nih.gov |
| Bacillus subtilis | 2.5 mdpi.comnih.govepa.gov | 20 mdpi.comnih.govepa.gov | Synergistic effect with nisin. nih.gov |
| Staphylococcus aureus | 10 mdpi.comnih.govepa.gov | 40 mdpi.comnih.govepa.gov | MIC of 250 µg/mL also reported. plos.org |
| Bacillus cereus | Not specified | Not specified | Inhibited at 9.375 mg/mL. plos.org |
Gram-negative bacteria generally exhibit greater resistance to this compound. nih.govmdpi.com This is attributed to their outer membrane, which acts as a barrier. mdpi.com
Escherichia coli O157:H7 : There are conflicting reports on the efficacy of this compound against E. coli. Some studies report no significant inhibition at concentrations up to 80 mM. mdpi.comnih.govepa.gov However, other research suggests that this compound can inhibit E. coli O157:H7, particularly when used in combination with other agents like sodium hypochlorite (B82951) on surfaces such as spinach leaves. nih.govasm.org
Pseudomonas fluorescens : Information on the specific efficacy of this compound against Pseudomonas fluorescens is limited in the provided context.
Erwinia carotovora : Information on the specific efficacy of this compound against Erwinia carotovora is limited in the provided context.
This compound and other sucrose esters have demonstrated antifungal properties.
Candida albicans : Studies have shown that sucrose esters, including those with lauric acid, exhibit activity against Candida albicans. mdpi.comnih.govnih.gov One study found that while monolauroyl sucrose was not effective at a concentration of 3000 µg/mL, other sucrose esters have shown promising results. plos.org For instance, sucrose palmitoleate (B1233929) showed a MIC value of 16 µg/mL against C. albicans. nih.govnih.gov Another study on monolaurin, a related compound, found it to have antifungal activity against C. albicans biofilms. peerj.comresearchgate.net
Gram-Negative Bacteria (e.g., Escherichia coli O157:H7, Pseudomonas fluorescens, Erwinia carotovora)
Antimicrobial Mechanisms
The primary mode of action for this compound's antimicrobial activity is the disruption of the bacterial cell membrane.
This compound directly interacts with the cytoplasmic membrane of bacteria, leading to a cascade of events that ultimately result in cell death. nih.govepa.gov This interaction disrupts the integrity of the cell membrane, altering its permeability. nih.gov The process is thought to involve the disturbance of the regulatory system for peptidoglycan hydrolase activities, which leads to the degradation of the peptidoglycan layer and the formation of pores in the cell wall. nih.govepa.gov
This damage to the membrane integrity causes the leakage of essential intracellular components, such as potassium ions (K+) and enzymes. nih.govepa.gov The loss of these vital molecules disrupts cellular processes and contributes to the inactivation of the bacteria. nih.govepa.gov Furthermore, the alteration of the cell membrane's permeability can lead to changes in the cell's zeta potential, which can affect the localization of proteins within the cell. nih.govepa.gov In some cases, this disruption of the cell membrane can lead to cell lysis, where the cell bursts due to turgor pressure. mdpi.comnih.gov Studies have also indicated that this compound can interact with cellular DNA. nih.govepa.gov
Leakage of Intracellular Components (e.g., proteins, reducing sugars, K+)
Disruption of Peptidoglycan Layer
This compound can interact with the cytoplasmic membrane, which in turn disturbs the regulatory system of peptidoglycan hydrolase activities. nih.govresearchgate.net This disruption leads to the degradation of the peptidoglycan layer, a crucial component of the bacterial cell wall, particularly in Gram-positive bacteria. The enzymatic breakdown of the peptidoglycan creates holes in this protective layer, rendering the cell susceptible to lysis. nih.govresearchgate.net
Inhibition of Acid Production in Oral Bacteria (e.g., Streptococcus mutans)
This compound is effective in inhibiting acid production by the oral bacterium Streptococcus mutans, a key contributor to dental caries. nih.govresearchgate.net This inhibition occurs when either glucose or sucrose is the source of carbon. nih.gov
Studies have shown that this compound causes an elevation in the extracellular levels of glycolytic intermediates. nih.govresearchgate.net This suggests that while the glycolytic pathway is inhibited, the enzymes themselves are not directly deactivated. Instead, the increased permeability of the cell membrane caused by SML leads to the loss of these essential metabolites, thereby halting acid production. nih.gov
Effect on Glycolytic Intermediates
Inhibition of Fatty Acid Synthesis
Proteomic analysis of Bacillus cereus treated with sucrose laurate, a term often used for this compound, has demonstrated a significant impact on fatty acid metabolism. nih.govresearchgate.net Research indicates that sucrose laurate down-regulates key enzymes involved in the synthesis of fatty acids. nih.govresearchgate.net This disruption of fatty acid production is a critical aspect of its antibacterial mechanism, as fatty acids are essential components for building and maintaining the integrity of the bacterial cell membrane. nih.govresearchgate.net
Influence on Nucleic Acid Synthesis and Amino Acid Metabolism
Sucrose laurate has been shown to influence nucleic acid synthesis and disturb amino acid metabolism in Bacillus cereus. nih.govresearchgate.net Proteomic studies revealed that the compound affects proteins crucial for these fundamental cellular processes. nih.govresearchgate.net By interfering with the synthesis of nucleic acids (DNA and RNA) and the metabolic pathways of amino acids, this compound hinders the bacterium's ability to grow, replicate, and carry out essential functions. nih.govresearchgate.net
Blocking of HMP Pathway and TCA Cycle
The antibacterial action of sucrose laurate against Bacillus cereus also involves the disruption of central metabolic pathways. nih.govresearchgate.net Studies have shown that it can block the Hexose (B10828440) Monophosphate (HMP) pathway, also known as the pentose (B10789219) phosphate (B84403) pathway, and the Tricarboxylic Acid (TCA) cycle. nih.govresearchgate.net The HMP pathway is vital for producing precursor molecules for nucleotide synthesis and for generating NADPH, a key reducing agent in cellular biosynthesis. mdpi.com The TCA cycle is the primary energy-generating pathway in aerobic organisms. researchgate.net By inhibiting these pathways, this compound effectively cripples the bacterium's metabolic and energy-producing capabilities. nih.govresearchgate.net
Synergistic Effects with Other Antimicrobials (e.g., sodium hypochlorite, bacteriophages)
Sodium Hypochlorite: The effectiveness of sodium hypochlorite as a sanitizer against Escherichia coli O157:H7 on spinach leaves was significantly improved by the addition of this compound. sajid.co.za The primary mechanism for this synergy is the reduction of interfacial tension between the sanitizing solution and the produce surface. sajid.co.za By acting as a surfactant, this compound allows the chlorine-based sanitizer to have better access to the microorganisms on the surface, leading to a more effective inactivation of the pathogen. sajid.co.za This effect was most pronounced when this compound was used at concentrations above its critical micelle concentration (CMC). sajid.co.za
Bacteriophages: The combination of this compound and bacteriophages has shown increased efficacy in controlling Listeria monocytogenes on fresh produce like carrots and tomatoes. nih.govcapes.gov.br While the precise mechanism of this synergy is multifaceted, it is suggested that this compound's surfactant properties may disrupt the bacterial cell envelope, potentially creating more accessible sites for bacteriophage attachment and infection. mdpi.comnih.gov Furthermore, by weakening the bacterial cell, this compound may make the bacteria more susceptible to phage-induced lysis. nih.gov
Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) Studies
The antimicrobial efficacy of this compound has been quantified through numerous studies determining its Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) against various bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.
This compound is generally more effective against Gram-positive bacteria than Gram-negative bacteria. mdpi.comresearchgate.net For instance, against Gram-positive bacteria like Listeria monocytogenes and Bacillus subtilis, the MIC has been reported to be 2.5 mM. mdpi.com The MBC for these same bacteria was found to be 20 mM. mdpi.com For Staphylococcus aureus, another Gram-positive bacterium, a higher MIC of 10 mM and an MBC of 40 mM have been reported. mdpi.com In contrast, no significant inhibition was observed for the Gram-negative bacterium E. coli even at a concentration of 80 mM in one study. mdpi.com
Table 1: MIC and MBC Values of this compound Against Various Bacteria
| Bacterium | Gram Stain | MIC (mM) | MBC (mM) | Source(s) |
|---|---|---|---|---|
| Listeria monocytogenes | Positive | 2.5 | 20 | mdpi.com |
| Bacillus subtilis | Positive | 2.5 | 20 | mdpi.com |
| Staphylococcus aureus | Positive | 10 | 40 | mdpi.com |
| Escherichia coli | Negative | >80 | Not Reported | mdpi.com |
Other studies have reported varying MIC values, which can be influenced by the specific strain of bacteria and the experimental conditions. For example, MIC values for Listeria monocytogenes have been reported to range from 0.2 to 2 mM in other research. researchgate.net
Permeation Enhancement Properties
This compound is recognized for its ability to enhance the permeation of molecules across biological membranes, a property of significant interest in drug delivery. uniurb.itmdpi.com Its primary mechanism of action involves the perturbation of the plasma membrane, which leads to the opening of tight junctions between epithelial cells. uniurb.itmdpi.com This action facilitates the paracellular transport of molecules, meaning they pass through the space between cells. uniurb.itmdpi.com
Studies using Caco-2 cell monolayers, a common in vitro model for the human intestinal epithelium, have demonstrated that this compound significantly increases the apparent permeability coefficient (Papp) of molecules like mannitol (B672). uniurb.itacs.org At a concentration of 1 mM, this compound was shown to reduce the transepithelial electrical resistance (TEER), an indicator of tight junction integrity, and alter the expression of the tight junction protein ZO-1. uniurb.itacs.org
In ex vivo studies using isolated rat intestinal tissue mucosae, this compound also demonstrated a concentration-dependent reduction in TEER and an increase in the permeability of marker molecules. These findings confirm its ability to enhance permeability in a system that more closely resembles the in vivo environment. The mechanism is consistent with the opening of tight junctions through membrane perturbation. uniurb.it
Enhancement of Drug Absorption and Penetration
This compound has been identified as a potent permeation enhancer capable of improving the bioavailability of various therapeutic agents by facilitating their transport across biological barriers. researchgate.net Research has demonstrated its effectiveness in enhancing the absorption of drugs through different administration routes. For instance, sucrose esters have been shown to increase the skin penetration and permeation of ibuprofen. researchgate.net In another study focusing on intranasal delivery, 0.5% laurate sucrose significantly increased the absorption of sumatriptan (B127528) in rats, achieving an absolute bioavailability of 29.99%. tandfonline.com The mechanism for this enhancement is suggested to involve both transcellular (across cells) and paracellular (between cells) pathways. tandfonline.com
In vivo studies on oral delivery have shown that sucrose laurate can improve the intestinal absorption of macromolecules like insulin (B600854). capes.gov.brencyclopedia.pub When co-administered with insulin in rat jejunal and colonic instillations, sucrose laurate at concentrations of 50 mM and 100 mM induced significant reductions in blood glucose. capes.gov.brresearchgate.netmdpi.com The 100 mM concentration achieved a relative bioavailability for insulin of 8.9% in the colon, an efficacy comparable to the well-established permeation enhancer, sodium caprate. capes.gov.brresearchgate.netmdpi.com
Interactions with Lipid Membranes: Molecular Dynamics Simulations
Molecular dynamics (MD) simulations have provided significant insights into the molecular-level interactions between this compound and lipid bilayers, which are primary components of cell membranes. acs.orgresearchgate.netnih.gov These computational studies model the behavior of this compound once it is incorporated into a model membrane, revealing the mechanisms behind its ability to disrupt membrane structure and enhance permeability. acs.orgnih.gov In simulations, this compound demonstrated a greater capacity to disrupt the membrane structure compared to other tested permeation enhancers, causing the most significant increase in the area per lipid (APL). acs.orgnih.gov For instance, at a 35% concentration, this compound led to a 14.6% increase in the APL value compared to a pure membrane system. acs.orgnih.gov
The simulations suggest that this compound's ability to significantly affect transcellular permeability—the passage of substances directly through the cell—is highly dependent on its concentration. acs.orgacs.orgresearchgate.netdiva-portal.org The results from these in silico experiments indicate that a relatively high concentration of the permeation enhancer, estimated to be at least 70–100 mM, is necessary to strongly impact transcellular permeability. nih.govnih.govdiva-portal.org
As a neutral permeation enhancer, this compound exhibits a tendency to form aggregates within the surface of the lipid membrane. researchgate.netnih.gov This increased aggregation propensity is considered a potential molecular-level mechanism for the membrane disruptions observed at higher concentrations. acs.orgresearchgate.netnih.gov Snapshots from MD simulations have visualized these aggregates forming within both the upper and lower leaflets of the membrane bilayer, contributing to local structural perturbations. researchgate.netnih.gov
A "flip-flop" event describes the movement of a molecule from one leaflet of the lipid bilayer to the other. While this behavior is observed with some permeation enhancers, MD simulations lasting 500 nanoseconds have shown that this compound molecules tend to remain in the same membrane leaflet into which they were initially inserted. acs.org No expulsion or flip-flop events were recorded for this compound during these simulations, a distinct characteristic compared to other enhancers like caprylate or SNAC. acs.orgnih.govdiva-portal.orgresearchgate.net
Table 1: Summary of Molecular Dynamics Simulation Findings for this compound Interactions with a Model Lipid Bilayer
| Parameter | Finding | Reference |
|---|---|---|
| Membrane Leakiness | Induces membrane leakiness in a concentration-dependent manner. | acs.orgacs.orgresearchgate.net |
| Transcellular Permeability | Requires a high concentration (≥70-100 mM) to be strongly affected. | nih.govnih.govdiva-portal.org |
| Aggregation | Shows a propensity to form aggregates within the membrane surface, leading to disruptions. | researchgate.netnih.gov |
| Flip-Flop Events | No flip-flop events were observed; molecules remain in their initial leaflet. | acs.orgdiva-portal.orgresearchgate.net |
| Area Per Lipid (APL) | Causes a significant increase (14.6% at 35% concentration), indicating substantial membrane disorder. | acs.orgnih.gov |
Aggregation Propensity and Membrane Disruptions
Intestinal Permeation Enhancement
This compound is an effective intestinal permeation enhancer, acting primarily by perturbing plasma membranes, which leads to the opening of tight junctions between epithelial cells. capes.gov.br This action facilitates a predominantly paracellular flux, allowing water-soluble and high molecular weight compounds to pass through the intestinal barrier. capes.gov.brmdpi.com
Studies using in vitro Caco-2 cell monolayers, a model for the human intestinal epithelium, show that this compound significantly increases the apparent permeability coefficient (Papp) of marker molecules like mannitol. capes.gov.brresearchgate.netnih.gov This is accompanied by a reduction in the transepithelial electrical resistance (TEER), which is a measure of the integrity of the tight junctions. capes.gov.brresearchgate.net For example, 1 mM of sucrose laurate was shown to increase the Papp of [14C]-mannitol and reduce TEER across these monolayers. mdpi.comnih.gov Mechanistically, this is associated with an altered expression of the tight junction protein ZO-1. capes.gov.brmdpi.comnih.gov
Ex vivo studies using isolated rat colonic tissue confirm these findings, demonstrating concentration-dependent increases in the flux of paracellular markers and reductions in TEER. capes.gov.brnih.gov Research comparing different laurate-disaccharide monoesters found that C12-sucrose effectively reduced TEER and increased mannitol permeability across rat intestinal mucosae, suggesting a mechanism of tight junction modulation. uniurb.it
Table 2: Summary of Intestinal Permeation Enhancement Effects of Sucrose Laurate
| Experimental Model | Concentration | Key Findings | Reference |
|---|---|---|---|
| Caco-2 Cell Monolayers | 1 mM | Increased Papp of [14C]-mannitol; Reduced TEER; Altered expression of ZO-1 protein. | capes.gov.brmdpi.comnih.gov |
| Isolated Rat Colonic Mucosae | 5 mM | Significantly increased Papp of paracellular flux markers; Reduced TEER. | capes.gov.brnih.gov |
| Rat Jejunal/Colonic Instillations (in vivo) | 50-100 mM | Enhanced insulin absorption, leading to blood glucose reduction; Achieved relative bioavailability of up to 8.9%. | capes.gov.brresearchgate.netmdpi.com |
Structure-Activity Relationships (SAR) in Biological Activities
Influence of Fatty Acid Chain Length (C8-C12, C12-C20)
The length of the fatty acid chain is a primary determinant of the biological, particularly antimicrobial, activity of sucrose esters. Research consistently demonstrates that medium-chain fatty acid esters, especially those with 12 carbons (laurate), exhibit potent activity.
Studies on the antimicrobial effects of disaccharide monoesters have shown that the carbon chain length is a crucial factor. plos.org For instance, when comparing sucrose monoesters with varying fatty acid chain lengths (C8, C10, and C12), the antimicrobial effectiveness against Staphylococcus aureus increases in the order of C8 < C10 < C12. plos.org this compound (C12) consistently demonstrates superior antimicrobial properties among medium-chain fatty acid monoesters. plos.orgresearchgate.net In contrast, sucrose caprylate (C8) shows significantly weaker activity. plos.org This suggests that a certain level of lipophilicity, provided by the C12 chain, is optimal for interacting with and disrupting bacterial cell membranes.
The trend of peak activity around the C12 chain length is also observed in other biological contexts. For example, sucrose esters with fatty acid chains of 8 to 12 carbons are generally active against gram-positive organisms. asm.org While this compound is effective, esters with longer chains, such as C14 and C16, have shown decreased antibacterial activity in some studies. mdpi.com However, other research indicates that sucrose esters with longer fatty acid chains (C12-C18) are also effective non-toxic surfactants. researchgate.net The inhibitory activity of sucrose esters against various molds was found to be most potent with the least substituted ester, which was a mixture of stearic (C18) and palmitic (C16) acids. researchgate.net
The table below summarizes the effect of fatty acid chain length on the antimicrobial activity of sucrose monoesters.
| Fatty Acid Chain Length | Compound | Target Organism(s) | Observed Activity |
| C8 (Caprylate) | Sucrose Monocaprylate | Staphylococcus aureus | Least active among C8, C10, C12. plos.org |
| C10 (Caprate) | Sucrose Monocaprate | Staphylococcus aureus | More active than C8, less active than C12. plos.org |
| C12 (Laurate) | This compound | Staphylococcus aureus, Bacillus sp. | Exhibits the best antimicrobial activity among medium-chain monoesters. plos.orgcore.ac.uk |
| C14 (Myristate) | Sucrose Monomyristate | Vibrio parahaemolyticus | Shows inhibitory activity. researchgate.net |
| C16 (Palmitate) | Sucrose Monopalmitate | Bacillus spp. | SE16 showed the strongest bactericidal effects at pH 6. jst.go.jp |
| C18 (Stearate) | Sucrose Monostearate | Bacillus spp. | No significant effect on viability. jst.go.jp |
Effect of Sugar Moiety
The hydrophilic "head" of the surfactant, the sugar moiety, also plays a role in the biological activity of sugar esters, although its influence is often considered secondary to the fatty acid chain length. nih.gov When comparing different sugar esters, the specific configuration of the hydroxyl groups on the sugar can affect activity.
For instance, studies comparing disaccharide monoesters (like those of sucrose and maltose) with monosaccharide esters (like those of glucose) have provided insights into the role of the sugar headgroup. While the fatty acid chain length is often the most critical factor for antimicrobial and surface activities, the type of sugar can modulate this effect. plos.orgnih.gov For example, galactose and fructose (B13574) laurates were found to have the greatest inhibitory effect against Streptococcus mutans, while other hexose laurates showed no activity, indicating that the stereochemistry of the hydroxyl groups in the sugar is important. jocpr.com
In a comparative study, monolauroyl sucrose and monolauroyl maltose (B56501) both showed excellent antimicrobial activity against S. aureus. plos.org However, the effect of the sugar moiety, particularly when comparing disaccharides and monosaccharides, can sometimes be marginal. mdpi.com For example, 6-O-lauroylsucrose and 6'-O-lauroylmaltose were both effective at inhibiting the growth of Bacillus sp., but 6-O-lauroylglucose did not show antimicrobial activity, a difference attributed to its lower aqueous solubility. core.ac.uk
The table below presents findings on how different sugar moieties influence the biological activity of their laurate esters.
| Sugar Moiety | Compound | Target Organism | Observed Activity |
| Sucrose | This compound | Staphylococcus aureus, Bacillus sp. | Strong antimicrobial activity. plos.orgcore.ac.uk |
| Maltose | Maltose Monolaurate | Staphylococcus aureus, Bacillus sp. | Strong antimicrobial activity, comparable to this compound. plos.org |
| Glucose | Glucose Monolaurate | Various bacteria | Did not show antimicrobial activity in one study, possibly due to low solubility. core.ac.uk |
| Fructose | Fructose Laurate | Streptococcus mutans | Showed the greatest growth-inhibitory effect among several hexose laurates. jocpr.com |
| Galactose | Galactose Laurate | Streptococcus mutans | Showed the greatest growth-inhibitory effect among several hexose laurates. jocpr.com |
Degree of Esterification (mono-, di-, tri-esters) and Purity
The degree of esterification—whether the sucrose molecule is attached to one (monoester), two (diester), three (triester), or more fatty acids—is a critical factor influencing the biological activity. It is widely reported that sucrose monoesters are the most biologically active form, particularly in terms of antimicrobial and insecticidal properties. researchgate.netd-nb.info
The purity of the this compound preparation is, therefore, paramount. Commercial sucrose ester products are often mixtures with varying degrees of esterification. plos.orgnih.gov A higher proportion of monoester in the mixture generally correlates with greater biological efficacy. For instance, a synthetic sugar ester with a purity higher than 90% was more effective than a commercial product with 80% monoester content. plos.org The presence of higher-order esters can also affect physical properties like foaming ability; pure sucrose monolaurates have better foaming properties than pure sucrose dilaurates. plos.orgnih.gov
The table below illustrates the impact of the degree of esterification on biological activity.
| Degree of Esterification | Compound Type | Target Organism/Pest | Observed Activity |
| Monoester | This compound | Staphylococcus aureus | The major antibacterial component; highly active. plos.orgresearchgate.net |
| Monoester | Sucrose Octanoate Monoester | Lymantria dispar grubs | Highest insecticidal activity among mono-, di-, and triesters. d-nb.info |
| Diester | Sucrose Dilaurate | Staphylococcus aureus | Can negatively affect the antibacterial activity of monoesters; low aqueous solubility. plos.org |
| Diester/Triester | Sucrose Diesters/Triesters | Various Bacteria | Display less notable or no antimicrobial activity. core.ac.ukresearchgate.net |
| Mixture | Commercial Sucrose Laurate (80% monoester) | Staphylococcus aureus | Less active than purer ( >90%) this compound. plos.org |
Regioselectivity of Esterification and its Biological Impact
Sucrose has eight hydroxyl groups available for esterification, leading to the possibility of different regioisomers, even within the monoester category. The specific position of the fatty acid chain on the sucrose molecule (regioselectivity) can have a significant impact on the compound's biological and physicochemical properties.
Enzymatic synthesis, often employing lipases, allows for the production of specific regioisomers. Lipases typically show a high degree of regioselectivity, primarily acylating the primary hydroxyl groups of sucrose at the C-6 and C-6' positions. core.ac.uknih.gov For example, lipase (B570770) from Thermomyces lanuginosus is highly efficient for the synthesis of 6-O-lauroylsucrose. nih.gov
While many studies use mixtures of regioisomers (e.g., commercial products containing both 6- and 6'-monoesters), research on pure regioisomers is emerging. plos.orgnih.gov For instance, 6-O-lauroylsucrose and 6'-O-lauroylmaltose have been shown to inhibit the growth of Bacillus sp. core.ac.uk The properties of micelles formed by 6-O-sucrose monoesters are also influenced by the regiochemistry, which can affect the formation of intramolecular hydrogen bonds. uchile.cl The synthesis of specific isomers, such as 6-O-sucrose esters via a Mitsunobu-type reaction, allows for the evaluation of their individual biological activities, such as antifungal properties. researchgate.net The precise impact of ester position on the biological activity of this compound continues to be an important area for investigation, promising a deeper understanding of its mechanism of action.
Applications of Sucrose Monolaurate in Advanced Materials and Systems
Emulsification and Emulsion Stabilization
Sucrose (B13894) monolaurate is widely employed as an emulsifier due to its amphiphilic nature, which allows it to reduce interfacial tension between immiscible liquids like oil and water, leading to the formation of stable emulsions.
Sucrose monolaurate is a non-ionic, amphiphilic surfactant. Its structure consists of a hydrophilic sucrose group that acts as the head and a lipophilic lauric acid chain that serves as the tail. mdpi.comacs.org This molecular arrangement allows it to position itself at the oil-water interface, reducing the interfacial tension between the two phases. The hydrophilic-lipophilic balance (HLB) value for this compound is approximately 16, which makes it particularly suitable for creating oil-in-water (O/W) emulsions. mdpi.com In an O/W emulsion, the lipophilic tails of the this compound molecules orient themselves into the oil droplets, while the hydrophilic sucrose heads remain in the surrounding aqueous phase. This forms a protective layer around the oil droplets, preventing them from coalescing and thus stabilizing the emulsion. acs.org At concentrations above the critical micelle concentration (CMC), this compound molecules can self-assemble into micelles. plos.org
This compound has demonstrated its efficacy in stabilizing various oil-in-water (O/W) emulsions. Studies have shown its ability to create stable emulsions with different types of oils, including soybean, corn, and coconut oil.
In a comparative study, 20% soybean oil-in-water emulsions stabilized with this compound (specifically Ryoto L-1695) showed good stability. scirp.org Similarly, research on 20 wt% corn oil (CnO)-in-water emulsions found that when stabilized by this compound (L1695), the emulsions destabilized through coalescence during freeze-thaw cycles because the small surfactant molecules could not provide a sufficient interfacial barrier under those conditions. sci-hub.stresearchgate.net In contrast, 20 wt% coconut oil (CtO) emulsions stabilized with 1 wt% this compound (L1695) were found to be only partly destabilized after being frozen and thawed. sci-hub.stresearchgate.net Other research has also confirmed the stability of oil-in-water emulsions prepared with this compound, with some formulations showing no phase separation for up to 6 months at 25°C. google.com
Research on sucrose esters, including sucrose laurate, has shown they can produce O/W emulsions with high stability. For instance, sucrose laurate demonstrated good O/W emulsion stability, with only 30% emulsion separation after 12 hours.
Research on 20% soybean oil-in-water emulsions showed that stability increased with higher concentrations of this compound (Ryoto L-1695). scirp.org At concentrations of 0.5% and 0.25%, the emulsions were stable, with destabilization rates of 0.42 mm/d and 0.5 mm/d, respectively. scirp.org However, an emulsion with 0.1% lactose (B1674315) monolaurate, a similar sugar ester, was not stable, showing a destabilization rate of 1.79 mm/d. scirp.org Generally, as the concentration of sugar ester surfactants increases from 0.1 to 0.5 g/L, the foaming power and stability rise significantly. plos.org
互动式数据表
| Emulsifier | Concentration | Destabilization Rate (mm/d) | Stability |
| This compound (Ryoto L-1695) | 0.50% | 0.42 | Stable |
| This compound (Ryoto L-1695) | 0.25% | 0.50 | Stable |
| Lactose Monolaurate | 0.50% | 0.51 | Stable |
| Lactose Monolaurate | 0.25% | 0.84 | Stable |
| Lactose Monolaurate | 0.10% | 1.79 | Not Stable |
Data sourced from a study on 20% soybean oil-in-water emulsions. scirp.org
The ability of an emulsion to withstand freezing and subsequent thawing is a crucial property for many products. Sucrose esters, including this compound, can influence the freeze-thaw stability of emulsions, often by affecting the crystallization of the oil and water phases. mdpi.com
In a study comparing different emulsifiers, 20 wt% coconut oil-in-water emulsions stabilized by 1 wt% this compound (L1695) were found to be partly destabilized after freeze-thaw cycles. sci-hub.stresearchgate.net In contrast, emulsions stabilized with sucrose monostearate (S1670) and sucrose monopalmitate (P1670) demonstrated very high stability under the same conditions. sci-hub.stresearchgate.net The study proposed that these highly stable sucrose esters influenced interfacial fat crystallization, which protected the emulsions from partial coalescence. sci-hub.stresearchgate.net
However, for 20 wt% corn oil-in-water emulsions, where the oil droplets remain liquid during freezing, all emulsions stabilized by various sucrose esters and Tweens, including this compound, destabilized via coalescence. sci-hub.stresearchgate.net This suggests that these small surfactant molecules were unable to provide a sufficient interfacial barrier to prevent droplet fusion when the oil phase did not crystallize. sci-hub.stresearchgate.net The addition of sucrose to the aqueous phase of emulsions has been shown to improve freeze-thaw stability by increasing the amount of unfrozen water, which reduces the chances of emulsion droplets being forced together as ice crystals form. thaiscience.info
In certain emulsion systems, particularly those containing fats that can crystallize, sucrose esters can play a role in modifying the crystallization process at the oil-water interface. This can lead to a reinforcement of the membrane surrounding the emulsion droplets.
Nanoemulsions, which are emulsions with droplet sizes typically in the range of 20-200 nm, offer advantages such as high stability and optical transparency. aip.orgresearchgate.net this compound has been successfully used in the development of stable nanoemulsions.
In one study, olive oil nanoemulsions were developed using this compound. aip.orgresearchgate.netscispace.com The composition of the oil and the surfactant was found to be crucial in determining the droplet size of the resulting nanophase gel. aip.orgresearchgate.net Formulations containing 50% and 60% olive oil with 25% sucrose laurate were identified as good candidates for preparing nanoemulsions due to their suitable droplet sizes and Polydispersity Index (PDI). aip.orgresearchgate.net
By mixing these nanophase gels with water, nanoemulsions with 20% oil content were produced. These nanoemulsions exhibited high negative zeta potential values (> -60 mV), indicating good stability. aip.orgresearchgate.net A high zeta potential (generally above +30 mV or below -30 mV) suggests strong repulsive forces between droplets, which prevents aggregation and enhances stability. aip.org The resulting nanoemulsions had droplet sizes below 200 nm, confirming their nano-scale dimensions. aip.org
互动式数据表
| Nanoemulsion Formulation | Droplet Size (nm) | Zeta Potential (mV) | Stability |
| E1 (from 50% NPG) | 173.7 | -64.4 | Stable |
| E2 (from 60% NPG) | 164.6 | -67.2 | Stable |
Data sourced from a study on olive oil nanoemulsions. aip.org
The stability of these nanoemulsions was also evaluated under different storage temperatures. While they showed good stability at 4°C and room temperature (25°C), they were less stable at 40°C, which was attributed to the decreased solubility of the non-ionic surfactant at higher temperatures. aip.orgresearchgate.net
Nanoemulsion Development and Stability
Particle Size and Polydispersity Index
The effectiveness of this compound as an emulsifier is significantly influenced by its ability to create small and uniform droplets in an emulsion, which is quantified by particle size and polydispersity index (PDI). A lower particle size and a low PDI (typically below 0.3) are indicative of a stable and uniform emulsion.
Research has demonstrated that this compound is effective in producing nanoemulsions with small droplet sizes. For instance, nanoemulsions formulated with sucrose laurate have achieved oil droplet sizes below 200 nm with a PDI of 0.2. researchgate.net In another study using premix membrane emulsification, sucrose laurate was used to create medium-chain triglyceride emulsions with z-average diameters ranging from approximately 50 nm to 90 nm and PDI values smaller than 0.08. semanticscholar.org The concentration of sucrose laurate plays a crucial role; decreasing the concentration can lead to an increase in particle size. semanticscholar.org For example, a study showed that at a 1% concentration, the particle size significantly increased to over 100 nm. semanticscholar.org
The choice of emulsifier and its properties, such as the hydrophilic-lipophilic balance (HLB) value, also affects the resulting particle size. Sucrose esters with higher HLB values, like this compound (with an HLB of approximately 16), tend to produce smaller particle diameters in nanodispersions. nih.govmdpi.com
Table 1: Research Findings on Particle Size and Polydispersity Index (PDI) of this compound Emulsions
| System | This compound Concentration | Resulting Particle Size | Polydispersity Index (PDI) | Source |
|---|---|---|---|---|
| Swietenia macrophylla oil nano-emulsion | Not specified | Below 200 nm | 0.2 | researchgate.net |
| Medium-chain triglyceride nanoemulsion | 1.5% - 5% | 71 - 87 nm (z-average) | 0.046 - 0.058 | semanticscholar.org |
| Medium-chain triglyceride nanoemulsion | 1% | 119 nm (z-average) | < 0.1 | semanticscholar.org |
| Astaxanthin nanodispersions | Not specified | < 150 nm | < 0.3 | nih.gov |
| Olive oil nanoemulsion | 25% | Suitable for nanoemulsion | Suitable for nanoemulsion | researchgate.net |
Zeta Potential and Emulsion Stability
Zeta potential is a critical parameter for evaluating the stability of an emulsion. It measures the magnitude of the electrostatic or charge repulsion/attraction between particles. A higher absolute zeta potential value (typically more negative than -30 mV or more positive than +30 mV) indicates greater repulsion between droplets, leading to a more stable emulsion by preventing flocculation and coalescence.
Nanoemulsions stabilized with sucrose laurate have been shown to exhibit negative zeta potential values lower than -40 mV, indicating good stability. researchgate.net In the development of olive oil nanoemulsions, formulations with sucrose laurate produced negative zeta potentials greater than -60 mV, which also points to excellent stability. researchgate.net The stability of these emulsions can be temperature-dependent, with some studies showing high stability at 4°C and moderate stability at 25°C, but instability at 40°C. researchgate.net
The rate of decrease in zeta potential over time can also be an indicator of emulsion stability; a slower decay rate suggests a more robust and stable emulsion. jocpr.com The strength of the interfacial film created by the emulsifier is a primary factor governing this stability. jocpr.com
Table 2: Zeta Potential and Stability Findings for this compound Emulsions
| Emulsion System | This compound Concentration | Zeta Potential | Stability Observations | Source |
|---|---|---|---|---|
| Swietenia macrophylla oil nano-emulsion | Not specified | < -40 mV | Very stable at 4°C, moderately stable at 25°C, unstable at 40°C over six months. | researchgate.net |
| Olive oil nanoemulsion | 25% | > -60 mV | Good stability. | researchgate.net |
| Quercetin-loaded nanoliposome | 2.5% - 10% | -14.2 to -12.4 mV | Stable for one month. | mdpi.com |
Integration into Food Technology
Role as a Food Emulsifier (E 473)
This compound is widely used in the food industry as a food additive, designated by the E number E 473. sci-hub.sefoodadditives.net Its primary function is as an emulsifier, stabilizing oil-in-water emulsions in a variety of food products. foodadditives.net This is due to its amphiphilic structure, with the sucrose head being hydrophilic and the lauric acid tail being lipophilic. wikipedia.org
With a high hydrophilic-lipophilic balance (HLB) value, typically around 16, this compound is particularly effective for creating oil-in-water emulsions. foodadditives.net This property is leveraged in numerous food applications to improve texture, stability, and shelf life. Common food categories where sucrose esters like this compound are used include beverages, bakery products, dairy items, confectionery, cereals, and ice cream. foodadditives.net They allow for the creation of clear beverages by emulsifying flavor concentrates and colors. fao.org
Preservative Function in Food Systems
Beyond its emulsifying properties, this compound also exhibits antimicrobial activity, allowing it to function as a preservative in food systems. sci-hub.seresearchgate.net It has been shown to be effective against a range of microorganisms, particularly Gram-positive bacteria. sci-hub.se The antimicrobial mechanism involves the disruption of the bacterial cell membrane's integrity, leading to the leakage of intracellular components and ultimately, bacterial inactivation. sci-hub.se
This preservative function is valuable in food applications where microbial spoilage is a concern. For example, sucrose esters derived from lauric acid can inhibit the growth of spoilage microorganisms in products like salad dressing. sci-hub.se Research has also indicated that sucrose laurate can inhibit the germination and outgrowth of thermophilic spores, such as Bacillus stearothermophilus and Bacillus coagulans, which are problematic in low-acid canned foods. dtic.mil This suggests its potential use in reducing the thermal processing requirements for certain food products without compromising safety. dtic.mil
Pharmaceutical and Biomedical Applications
Drug Delivery Systems
This compound is a valuable excipient in the pharmaceutical field, primarily for its role in drug delivery systems. ontosight.aiprotheragen.ai Its surfactant properties are utilized to enhance the solubility and bioavailability of poorly water-soluble drugs. ontosight.ai As a non-ionic surfactant, it is considered for its biocompatibility and biodegradability. sci-hub.se
One of the key applications of this compound is as a permeation enhancer, particularly for oral drug delivery. mdpi.com It can facilitate the transport of drug molecules across biological membranes, such as the intestinal epithelium. Studies have shown that this compound can increase the intestinal permeability of macromolecules by affecting the tight junctions between epithelial cells. mdpi.com This makes it a promising candidate for developing oral formulations of drugs that are otherwise poorly absorbed, including peptides and proteins.
Furthermore, this compound is used as a stabilizer or surfactant in the formation of vesicles, such as liposomes and niosomes, which are used as carriers for targeted drug delivery. wikipedia.orgprotheragen.ai Its ability to form stable emulsions at low concentrations is advantageous in creating these advanced drug delivery vehicles.
Excipient in Pharmaceutical Formulations
This compound (SML) is a sucrose ester of lauric acid that serves as a valuable excipient in pharmaceutical formulations due to its multifaceted properties. Its amphiphilic nature, combining a hydrophilic sucrose head and a lipophilic laurate tail, allows it to act as a natural surfactant, enhancing the solubility and bioavailability of certain drugs. ontosight.aiglobalgrowthinsights.com This is particularly beneficial for hydrophobic drugs, which it helps to solubilize. stxip.org
One of the key functions of this compound in pharmaceuticals is as a permeation enhancer. It has been shown to facilitate the absorption of therapeutic agents, including macromolecules, across biological membranes like the intestinal mucosa. mdpi.com Studies have demonstrated that it can increase the apparent permeability coefficient of molecules and alter tight junction proteins. mdpi.com This ability to improve drug transport can lead to enhanced bioavailability. globalgrowthinsights.com
This compound is also recognized for its stability under various pH conditions, a crucial attribute for its use in different pharmaceutical preparations. It is considered for inclusion in oral drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS). mdpi.com Furthermore, it has been investigated as a substitute for other solubilizing agents in parenteral formulations for poorly water-soluble drugs. nih.gov
Liposome-mediated Gene Delivery
Sucrose esters, including this compound, have shown significant promise in the field of gene delivery. nih.gov They are utilized as helper lipids in the formation of cationic liposomes, which are non-viral vectors for transporting genetic material like plasmid DNA (pDNA) and small interfering RNA (siRNA). nih.govnih.gov The incorporation of sucrose esters into liposomal formulations offers several advantages, including low toxicity, excellent biocompatibility, and biodegradability. nih.gov
Research has shown that the structure of the sucrose ester plays a critical role in the efficiency of gene delivery. Key factors include the hydrophilic-lipophilic balance (HLB) value and the length of the fatty acid chain. nih.govresearchgate.net
Effect of HLB Value: Studies have indicated that liposomes containing sucrose esters with a median HLB value (e.g., HLB of 6) exhibit superior gene transfection efficiency in various tumor cell lines compared to those with lower or higher HLB values. nih.gov
Effect of Fatty Acid Chain: For a given HLB value, sucrose esters with shorter fatty acid chains, such as laurate, have been found to be more effective in transfecting cells than those with longer chains like stearate (B1226849) or oleate. nih.gov
The inclusion of sucrose esters can enhance cellular uptake of the liposomes. nih.gov For instance, liposomes formulated with a tripeptide-based lipid and sucrose laurate (with an HLB of 6) demonstrated significantly higher gene silencing effects in vivo and inhibited tumor growth more effectively than liposomes without the sucrose ester. nih.gov These findings highlight the potential of this compound and other sucrose esters to create safer and more efficient gene delivery systems for clinical applications. nih.govresearchgate.net
Personal Care and Cosmetics
This compound is a versatile ingredient in the personal care and cosmetics industry, valued for its multifunctional properties derived from its natural origins (sugar and coconut oil). globalgrowthinsights.comchosenstore.in Its primary roles in cosmetic formulations are as an emulsifier, emollient, skin conditioning agent, and surfactant. specialchem.com
As an emulsifier, this compound helps to stabilize formulations by enabling the mixing of oil and water-based ingredients. specialchem.com This is crucial for creating stable creams, lotions, and other cosmetic products. ontosight.aiglobalgrowthinsights.com It can also function as an oil thickener, making it a key component in oily gel cleansers that transform into a milky consistency upon contact with water. anmol.org
In addition to its stabilizing properties, this compound contributes to the sensory experience and efficacy of skincare products. It acts as a moisturizer and an emollient, helping to soothe and soften the skin. chosenstore.inspecialchem.com Its skin conditioning properties make it a desirable ingredient in a wide range of products, including:
Anti-aging creams and serums globalgrowthinsights.com
Moisturizers chosenstore.in
Sunscreens chosenstore.in
Lip balms chosenstore.in
Makeup removers specialchem.com
The trend towards natural and "clean-label" products in the cosmetics industry has further boosted the demand for ingredients like this compound. globalgrowthinsights.com
Bio-based Plasticizer for Polymers (e.g., PVC)
This compound is emerging as a sustainable, bio-based alternative to traditional petroleum-based plasticizers, particularly for polyvinyl chloride (PVC). researchgate.netresearchgate.net Plasticizers are additives that increase the flexibility, softness, and processability of polymeric materials. researchgate.netscispace.com Growing health and environmental concerns regarding conventional plasticizers like phthalates have driven research into safer, renewable alternatives. biointerfaceresearch.com
Sucrose esters, derived from renewable resources like sucrose and vegetable oils, are attractive bio-plasticizers due to their low toxicity and biodegradability. researchgate.netbiointerfaceresearch.com Research has specifically investigated the use of sucrose laurate as a plasticizer for PVC. researchgate.net
Studies have demonstrated that the incorporation of sucrose laurate into PVC has a clear plasticizing effect. This is evidenced by a decrease in the glass transition temperature (Tg) of the PVC blends. The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. As the concentration of sucrose laurate in the PVC film increases, the Tg decreases, confirming its role in enhancing the flexibility of the polymer. researchgate.netbiointerfaceresearch.com
The table below summarizes the effect of sucrose laurate concentration on the glass transition temperature of PVC, based on experimental findings. biointerfaceresearch.com
| Sucrose Laurate Content (% w/w) | Glass Transition Temperature (Tg) in °C |
| 0 | ~81.0 |
| 10 | Not specified |
| 20 | Not specified |
| 30 | 52.1 |
Data derived from studies on the plasticizing effect of sucrose laurate on PVC. biointerfaceresearch.com
These findings indicate that sucrose laurate can effectively be used as a bio-plasticizer for PVC, with applicability in contents up to 20-25% w/w, offering a more environmentally friendly option for making plastics more flexible. biointerfaceresearch.com
Analytical Methods for Sucrose Monolaurate Characterization
Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of sucrose (B13894) monolaurate from reaction mixtures and commercial products. Various chromatographic methods are employed to distinguish sucrose monolaurate from other sucrose esters (di-, tri-, and polyesters), unreacted sucrose, and other impurities.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid and straightforward method for monitoring the progress of this compound synthesis and for preliminary purity assessments. mdpi.comresearchgate.net By spotting the sample on a silica (B1680970) gel plate and developing it with a suitable solvent system, different components of the mixture can be separated based on their polarity.
A common mobile phase for the TLC analysis of sucrose esters is a mixture of toluene, ethyl acetate, methanol (B129727), and water. researchgate.netnih.gov For instance, a volume ratio of 10:5:4.5:0.2 has been successfully used. nih.gov After development, the spots are visualized, often by spraying with a reagent like urea-phosphoric acid-n-butanol and heating, which imparts a distinct color to the separated compounds. nih.gov In a typical separation, sucrose monoesters exhibit a lower retention factor (Rf value) compared to higher esters due to their greater polarity. For example, the monoester might have an Rf value of 0.16, while higher esters would have Rf values ranging from 0.38 to 0.93. nih.gov This technique allows for the qualitative differentiation of monoesters from di-, tri-, and other polyester (B1180765) forms. nih.gov
High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., ELSD, RI)
High-Performance Liquid Chromatography (HPLC) is the most prevalent and powerful technique for the detailed analysis and quantification of this compound. nih.govdss.go.th It offers superior separation of sucrose esters, including the resolution of positional isomers. researchgate.net The choice of detector is critical, with Evaporative Light Scattering Detectors (ELSD) and Refractive Index (RI) detectors being commonly used.
Evaporative Light Scattering Detector (ELSD): ELSD is highly favored for analyzing sucrose esters because it can detect non-volatile analytes like this compound, which lack a UV chromophore. researchgate.netresearchgate.net The detector's response is based on the light scattered by the analyte particles after the mobile phase has been evaporated. This makes it suitable for gradient elution methods, which are often necessary for separating complex mixtures of sucrose esters. cip.com.cnresearchgate.net Reversed-phase HPLC with a C8 or C18 column is frequently employed, using a gradient of methanol and water as the mobile phase. researchgate.netcip.com.cn This method can effectively separate mono-, di-, tri-, and higher esters in a single run. researchgate.netcip.com.cn
Refractive Index (RI) Detector: The RI detector is another option for HPLC analysis of sucrose esters. nih.goveuropa.eu It measures the change in the refractive index of the eluent as the analyte passes through the detector cell. While RI detectors are universal, they are sensitive to temperature and pressure fluctuations and are not compatible with gradient elution. europa.eu Therefore, isocratic methods are typically used when an RI detector is employed. researchgate.net For instance, a mobile phase of methanol and water (85:15, v/v) can be used for the separation of monoesters. researchgate.net
| HPLC Method | Column | Mobile Phase | Detector | Application |
| Reversed-Phase | C8 or C18 | Gradient of methanol and water | ELSD | Separation and quantification of mono-, di-, and polyesters. researchgate.netcip.com.cn |
| Reversed-Phase | C18 | Isocratic methanol/water (e.g., 85:15 v/v) | RI | Quantification of monoesters. researchgate.neteuropa.eu |
| Amino (NH2) | Waters-NH2 | Isocratic acetonitrile/water (e.g., 75:25 v/v) | ELSD | Simultaneous determination of various sugars including sucrose. spkx.net.cnscience.gov |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is an advanced technique that has gained traction for the analysis of sucrose esters. nih.gov SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with a polar organic modifier like methanol. nih.govmdpi.com This technique offers several advantages, including faster analysis times and reduced organic solvent consumption, aligning with green chemistry principles. nih.govmdpi.com
SFC is particularly effective for separating a wide range of sucrose esters, from monoesters to higher polyesters, often with better resolution and speed than traditional HPLC. nih.govnih.gov The separation can be performed on various stationary phases, including polar columns like silica gel. nih.govmdpi.com When coupled with detectors like tandem mass spectrometry (MS/MS), SFC provides a high-throughput and high-resolution analytical platform for the detailed characterization of commercial sucrose ester formulations. nih.gov This method has been shown to separate monoesters to tetra-esters within a 15-minute timeframe. nih.govnih.gov
Gas-Liquid Chromatography (GLC) for Quantification
Gas-Liquid Chromatography (GLC), also known as Gas Chromatography (GC), can be used for the quantification of this compound, but it requires a derivatization step to make the non-volatile sugar ester amenable to analysis. nih.govkemdikbud.go.id The hydroxyl groups of the sucrose moiety are typically silylated to form trimethylsilyl (B98337) (TMS) derivatives, which are volatile and can be analyzed by GC. kemdikbud.go.idnih.gov
This method is highly reliable for quantifying monosaccharide components after hydrolysis or for analyzing the derivatized intact monoester. nih.gov A capillary column, such as one coated with dimethylpolysiloxane, is used for separation, and a flame-ionization detector (FID) is commonly employed for detection. fao.org GLC can also be used to determine the amount of free sucrose in a this compound product. fao.org
Spectroscopic Methods
Spectroscopic methods are indispensable for the structural elucidation of this compound, confirming the covalent attachment of the laurate chain to the sucrose molecule and identifying the position of esterification.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm the identity and purity of the compound. mdpi.comekb.egmedchemexpress.com
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals for the protons of both the sucrose and the laurate moieties. mdpi.combiointerfaceresearch.com Protons of the sucrose unit typically appear in the range of 3.0-6.0 ppm. ekb.egbiointerfaceresearch.com The protons of the laurate acyl chain are observed in the upfield region, with the terminal methyl group (CH₃) appearing around 0.8-0.9 ppm and the methylene (B1212753) groups (CH₂) resonating between 1.1 and 2.4 ppm. mdpi.combiointerfaceresearch.com The signal for the methylene group adjacent to the ester carbonyl (α-CH₂) is a key indicator of successful esterification and is typically found around 2.3-2.4 ppm. biointerfaceresearch.com Analysis of the ¹H NMR spectrum can also help determine the primary position of acylation, with shifts in specific sucrose proton signals indicating which hydroxyl group has been esterified. mdpi.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, confirming the presence of all carbon atoms in the molecule. mdpi.combiointerfaceresearch.com A key signal in the ¹³C NMR spectrum of this compound is the resonance of the ester carbonyl carbon, which typically appears around 173-174 ppm. mdpi.combiointerfaceresearch.com The carbon atoms of the sucrose unit resonate in the range of approximately 60-105 ppm. mdpi.comjst.go.jp The aliphatic carbons of the laurate chain are observed in the upfield region, from about 14 ppm for the terminal methyl carbon to around 34 ppm for the methylene carbons. mdpi.combiointerfaceresearch.com
The combination of ¹H and ¹³C NMR data allows for unambiguous confirmation of the this compound structure.
| NMR Nucleus | Sucrose Moiety Chemical Shift (ppm) | Laurate Moiety Chemical Shift (ppm) | Key Diagnostic Signals |
| ¹H NMR | ~3.0 - 5.5 ekb.egbiointerfaceresearch.com | ~0.8 - 2.4 mdpi.combiointerfaceresearch.com | Methylene protons (α-CH₂) adjacent to ester at ~2.3-2.4 ppm biointerfaceresearch.com |
| ¹³C NMR | ~60 - 105 mdpi.comjst.go.jp | ~14 - 34, ~173-174 (C=O) mdpi.combiointerfaceresearch.com | Ester carbonyl carbon (C=O) at ~173-174 ppm mdpi.combiointerfaceresearch.com |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical tool for identifying the functional groups present in this compound. The FTIR spectrum of this compound displays characteristic absorption bands that confirm its structure as a sucrose molecule esterified with lauric acid.
Key spectral features include a prominent ester carbonyl peak around 1740 cm⁻¹ to 1706.1 cm⁻¹. researchgate.net The broad absorption band observed in the region of 3700-2800 cm⁻¹ is attributed to the O-H stretching vibrations of the multiple hydroxyl groups in the sucrose moiety. scirp.org The region between 1200 cm⁻¹ and 900 cm⁻¹ is considered the "fingerprint" region for saccharides, showing complex vibrations characteristic of the sucrose structure. scirp.orgnih.gov Specifically, the spectral range from 1260-950 cm⁻¹ is associated with the stretching vibrations of C-C and C-O bonds within the sucrose molecule, while the 950-600 cm⁻¹ range is characteristic of the anomeric configurations of the saccharide. researchgate.net Analysis of the FTIR spectrum can also be used to ensure the absence of free lauric acid signals, confirming the purity of the ester.
Table 1: Characteristic FTIR Absorption Bands for Sucrose and its Derivatives
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| ~3330 - 3562 | O-H stretching | scirp.org |
| ~1706 - 1740 | C=O stretching (ester) | researchgate.net |
| 1200 - 900 | Fingerprint region for saccharides | scirp.orgnih.gov |
| 1069, 1053, 991 | C-O stretching | scirp.org |
| 921 | Characteristic saccharide absorption | scirp.org |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly suitable for the analysis of polar and non-volatile compounds like this compound. csic.esnih.gov It is instrumental in confirming the molecular weight and elucidating the fragmentation patterns of the molecule, which aids in structural characterization.
In positive ion mode ESI-MS, this compound is typically detected as a sodium adduct, [M+Na]⁺, with a corresponding mass-to-charge ratio (m/z) of 547. csic.es The formation of stable sodium adducts is common for polar analytes, even without the intentional addition of sodium salts. csic.es The molecular formula for this compound is C₂₄H₄₄O₁₂, giving it a molecular weight of 524.6 g/mol . The protonated molecule, [M+H]⁺, can also be observed at m/z 525.6.
In-source fragmentation can be induced by increasing the cone voltage, leading to the cleavage of the weakest bonds in the molecule. csic.escsic.es For this compound, a common fragmentation pathway involves the cleavage of the glycosidic bond, resulting in the loss of a hexose (B10828440) or a dehydrated hexose unit. csic.es This produces fragment ions at m/z 385 and 367, respectively. csic.es This fragmentation pattern has been consistently observed and helps in the identification of sucrose monoesters. csic.es
ESI-MS is also a powerful tool for analyzing mixtures of regioisomers of this compound, which can be separated using liquid chromatography prior to mass analysis (LC-MS). csic.esnih.gov
Table 2: ESI-MS Data for this compound and Related Fragments
| Ion | m/z (mass-to-charge ratio) | Description | Reference |
|---|---|---|---|
| [M+H]⁺ | 525.6 | Protonated molecular ion | |
| [M+Na]⁺ | 547 | Sodiated molecular ion | csic.es |
| [M+H₂O]⁺ | 542.316 | Adduct with water | nih.gov |
| Fragment | 385 | [M+Na - hexose]⁺ | csic.es |
Microscopic Techniques
Microscopic techniques provide direct visualization of the morphology and structure of this compound at the micro and nano-scale.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is utilized to examine the surface morphology of materials. For instance, SEM analysis of bacterial cells treated with this compound has revealed significant morphological changes. nih.gov Untreated bacteria typically show a regular, plump, and smooth surface. nih.gov In contrast, after treatment with this compound, SEM images have shown pronounced damage to the cell membrane integrity in Gram-positive bacteria. nih.gov This can manifest as the formation of holes in the peptidoglycan layer and the blowing out of the cytoplasmic membrane due to turgor pressure. nih.gov Similarly, SEM has been used to observe changes in the cell surfaces of Listeria monocytogenes and Mycobacterium species after treatment with sugar esters. nih.govasm.org
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal structure of samples. TEM has been instrumental in characterizing niosomes, which are vesicular structures that can be formed using this compound. acs.orgacs.org TEM images have revealed the formation of spherical, unilamellar niosomes with an average size of approximately 70-100 nm when this compound is combined with additives like vitamin E or n-octanol. acs.orgacs.org This direct visualization confirms the ability of this compound to form these organized assemblies in aqueous solutions. acs.org
Electrophoretic and Potential Measurements
These methods are crucial for understanding the surface charge properties and stability of this compound in dispersed systems.
Zeta Potential Measurements
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles, and it is a key indicator of the stability of colloidal dispersions. For systems involving this compound, zeta potential measurements provide insights into surface chemistry and interactions.
The micellar surface of this compound in an aqueous solution is negatively charged. acs.orgacs.org The addition of substances like vitamin E and octanol (B41247) can cause the zeta potential to become more negative. acs.orgacs.org In the context of nanoemulsions, negative zeta potential values greater than 60 mV have been reported for olive oil nanoemulsions stabilized with sucrose laurate, indicating good stability of the nanoemulsion. researchgate.net The zeta potential of bacterial cells has also been measured to understand the effects of this compound. The release of K⁺ from the cytosol of bacteria upon treatment with this compound leads to alterations in their zeta potential, which can disrupt subcellular processes. nih.gov
Table 3: Zeta Potential Values for this compound Containing Systems
| System | Zeta Potential (mV) | Observation | Reference |
|---|---|---|---|
| Olive oil nanoemulsion with sucrose laurate | > -60 | Indicates good stability | researchgate.net |
| This compound micellar solution | Negatively charged | Becomes more negative with additives | acs.orgacs.org |
Table 4: List of Compound Names
| Compound Name |
|---|
| This compound |
| Lauric acid |
| Sucrose |
| Vitamin E |
| n-octanol |
| Listeria monocytogenes |
Advanced Proteomic Analysis (e.g., iTRAQ-based proteomics)
Advanced proteomic techniques, such as Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), are powerful tools for investigating the molecular mechanisms of action of compounds like this compound. iTRAQ-based proteomics allows for the simultaneous identification and quantification of hundreds to thousands of proteins from different samples in a single experiment. frontiersin.org This method involves labeling peptides from different samples with unique isobaric tags. Upon fragmentation in a mass spectrometer, these tags release a reporter ion, and the intensity of this ion corresponds to the relative abundance of the peptide (and thus the protein) in that specific sample. frontiersin.orgnih.gov
A key application of this technique was demonstrated in a study investigating the antibacterial mechanism of sucrose laurate (SL) against Bacillus cereus. nih.gov Researchers used iTRAQ-based proteomic analysis to understand how SL affects the bacterial proteins. The results indicated that this compound significantly impacts multiple cellular processes by altering the expression levels of crucial proteins. nih.gov
The proteomic analysis revealed that this compound exposure led to the downregulation of proteins essential for several metabolic and structural functions in Bacillus cereus. Key findings from this research showed that SL:
Down-regulated cell wall-associated hydrolase , which is critical for maintaining the cell wall. nih.gov
Inhibited fatty acid synthesis , disrupting the formation of the cell membrane. nih.gov
Influenced nucleic acid synthesis , affecting genetic processes. nih.gov
Disturbed amino acid metabolism , impacting protein synthesis and other cellular functions. nih.gov
Blocked the hexose monophosphate (HMP) pathway and the tricarboxylic acid (TCA) cycle , which are central to energy production and cellular respiration. nih.gov
These findings, derived from iTRAQ-based proteomics, provide a detailed molecular snapshot of how this compound exerts its antibacterial effects, highlighting its ability to attack multiple targets within the bacterial cell. nih.gov
Table 1: Summary of iTRAQ-Based Proteomic Findings on this compound's Effect on Bacillus cereus
| Cellular Process Affected | Key Protein/Pathway Impacted | Observed Effect | Reference |
|---|---|---|---|
| Cell Wall Integrity | Cell Wall-Associated Hydrolase | Down-regulation | nih.gov |
| Lipid Metabolism | Fatty Acid Synthesis Pathways | Inhibition | nih.gov |
| Genetic Information | Nucleic Acid Synthesis | Disruption | nih.gov |
| Protein Synthesis | Amino Acid Metabolism | Disturbance | nih.gov |
Thermal Analysis (e.g., Differential Scanning Calorimetry - DSC)
Thermal analysis techniques are essential for characterizing the physical properties of sucrose esters. Differential Scanning Calorimetry (DSC) is a primary method used to measure the heat flow associated with thermal transitions in a material as a function of temperature. mdpi.com DSC can determine key thermal events such as melting point, crystallization temperature, and glass transition temperature, providing insight into the material's stability and phase behavior. wikipedia.orgugent.bebiointerfaceresearch.com For this compound, DSC is particularly useful for understanding its interactions with other molecules, such as starch, and its behavior in different formulations. tandfonline.comnih.gov
Research using DSC has shown that the thermal properties of sucrose esters are dependent on the type of fatty acid and the degree of esterification. wikipedia.orgugent.be The melting point for sucrose esters generally falls between 40 °C and 60 °C. wikipedia.org
In one detailed study, DSC was used to investigate the formation and dissociation of complexes between potato starch and various sucrose-lipid monoesters, including this compound. tandfonline.comnih.gov The study found that this compound forms a complex with starch. The formation and dissociation temperatures of these complexes were observed to increase with a higher number of carbon atoms in the alkyl chain of the sucrose ester. tandfonline.comnih.gov The DSC instrument used in this study was a Seiko Electric Co. SSC5200-DSC100, with samples heated at a rate of 2°C/min in a 70-μl silver DSC cell. tandfonline.com
Another study used DSC to evaluate the plasticizing effect of sucrose laurate on polyvinyl chloride (PVC) films. biointerfaceresearch.com The results showed a decrease in the glass transition temperature of the PVC films as the concentration of sucrose laurate increased, confirming its effectiveness as a bio-based plasticizer. biointerfaceresearch.com
Table 2: Thermal Properties and Interactions of Sucrose Monoesters Studied by DSC
| System Studied | Key Thermal Parameter Measured | Observation | Reference |
|---|---|---|---|
| Potato Starch + this compound | Complex Formation & Dissociation Temperature | Temperature increased with alkyl chain length and starch content. | tandfonline.comnih.gov |
| PVC + Sucrose Laurate | Glass Transition Temperature (Tg) | Tg of the polymer decreased as sucrose laurate concentration increased. | biointerfaceresearch.com |
| Commercial Sucrose Esters | Melting and Crystallization Peaks | Differences in thermal behavior were based on the type of fatty acid chains present. | ugent.be |
Environmental and Toxicological Considerations of Sucrose Monolaurate
Biodegradability and Environmental Impact
Sucrose (B13894) monolaurate is recognized for its excellent biodegradability. la-saponaria.com Upon entering the environment, it is readily broken down by microorganisms into its natural constituents: sucrose and lauric acid. rahn-group.comontosight.ai These components are then metabolized in the normal way. rahn-group.com This rapid degradation prevents significant accumulation in environmental compartments.
Studies and assessments by regulatory bodies have indicated that due to its ready biodegradability, sucrose monolaurate is not expected to have bioaccumulation potential. szabo-scandic.comeuropa.eu Surfactants that are readily biodegradable are metabolized quickly during the process of bioaccumulation, limiting their transfer into the flesh of aquatic organisms like fish. szabo-scandic.com While some nonionic surfactants have shown bioconcentration factor (BCF) values ranging from 1 to 350, readily biodegradable ones are considered to have low potential for bioaccumulation. szabo-scandic.com The ecotoxicological profile is considered excellent, although some safety data sheets note it may cause long-lasting harmful effects to aquatic life, with a large portion of the mixture having unknown hazards to the aquatic environment. la-saponaria.comscbt.com
Non-toxicity and Safety Profiles
This compound is generally considered to be non-toxic and to have a high safety profile. rahn-group.comontosight.ai It is known for its gentleness on the skin, making it a suitable ingredient in dermo-cosmetic formulations for sensitive skin. la-saponaria.com Animal model studies suggest that the material does not produce adverse health effects or skin irritation upon contact. szabo-scandic.comapolloscientific.co.uk It is also not thought to cause adverse health effects or respiratory tract irritation following inhalation. szabo-scandic.comapolloscientific.co.uk
The acute oral toxicity is very low. In an acute oral toxicity study in rats, no signs of adverse effects or mortality were observed, leading to a classification of LD50 > 2000 mg/kg body weight. europa.eu It is not classified as "harmful by ingestion" by EC Directives. apolloscientific.co.uk
Table 1: Acute Toxicity Data for Sucrose Laurate Esters This table is interactive. Click on the headers to sort.
| Species | Exposure Route | Test Substance | Result | Reference |
|---|
Metabolic Pathways and Excretion
Upon ingestion, this compound is largely hydrolyzed in the gastrointestinal tract by digestive enzymes (lipases and esterases) into sucrose and lauric acid before absorption. rahn-group.comeuropa.eunih.gov Only small amounts of the intact monoester are absorbed. europa.eu
The resulting hydrolysis products are common dietary components that are metabolized through well-established physiological pathways. rahn-group.comeuropa.eu
Sucrose is broken down in the intestinal mucosa into its constituent monosaccharides, glucose and fructose (B13574). These sugars are then absorbed and enter standard metabolic pathways like glycolysis for energy production. europa.eu
Lauric acid , a fatty acid, is primarily absorbed and can be degraded via mitochondrial β-oxidation for energy or incorporated into the body's fatty acid pool. europa.eu
Absorbed monoesters that escape initial hydrolysis are completely metabolized to carbon dioxide or integrated into other endogenous constituents. europa.eu Unhydrolyzed sucrose esters are primarily excreted via the feces. europa.eu Studies in humans who ingested sucrose esters showed that about 70-80% of the esters are hydrolyzed in the gastrointestinal tract, with the unhydrolyzed portion excreted in the feces. europa.eu
Table 2: Metabolic Fate of Ingested this compound This table is interactive. Click on the headers to sort.
| Component | Action | Resulting Products | Metabolic Pathway | Excretion |
|---|---|---|---|---|
| This compound (majority) | Hydrolysis in GI tract | Sucrose, Lauric Acid | N/A | Feces (for unhydrolyzed portion) |
| Sucrose | Metabolism in intestinal mucosa | Glucose, Fructose | Glycolysis, Gluconeogenesis | Expired as CO2 |
| Lauric Acid | Absorption & Metabolism | Energy, other constituents | β-oxidation | Expired as CO2 |
Potential Adverse Effects and Regulatory Status
While generally safe, this compound can cause mild adverse effects under certain conditions. Accidental ingestion of nonionic surfactants may lead to localized irritation of the gastrointestinal lining, inducing vomiting and mild diarrhea. szabo-scandic.com Direct eye contact may cause temporary discomfort, irritation, or redness. szabo-scandic.comapolloscientific.co.ukchemservice.com Some evidence suggests it can cause eye irritation and potential damage in some individuals. szabo-scandic.com Prolonged or repeated skin contact may lead to dryness, cracking, or dermatitis in occupational settings. szabo-scandic.com
From a regulatory standpoint, this compound is widely accepted. It is generally recognized as safe (GRAS) by agencies like the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA) for use as a food additive. ontosight.ai It is also listed in the European CosIng database for use in personal care products. ontosight.ai The Occupational Safety and Health Administration (OSHA) in the USA, however, considers it a hazardous substance according to standard 29 CFR 1910.1200. szabo-scandic.com
Future Research Directions and Unanswered Questions
Exploration of Novel Synthesis Routes
The commercial production of sucrose (B13894) monolaurate has traditionally faced challenges in achieving high yields of the desired monoester. nih.gov Current research is actively exploring more efficient and sustainable synthesis methods.
One promising approach involves a two-stage process. nih.govresearchgate.net In the first stage, lauric acid is converted to methyl laurate, which then undergoes transesterification with sucrose in the second stage. nih.govresearchgate.net This method has shown high selectivity for sucrose monolaurate. nih.gov Future investigations are needed to optimize this process for continuous production and to enhance its cost-effectiveness. researchgate.net
Enzymatic synthesis using lipases is another area of intense research. mdpi.comacs.org Lipases offer high regioselectivity, which is crucial for producing pure sucrose monoesters. mdpi.com Studies have explored the use of various lipases, such as those from Thermomyces lanuginosus, in different solvent systems, including organic solvents, ionic liquids, and supercritical carbon dioxide. mdpi.comacs.org A key challenge remains the development of solvent systems that can effectively dissolve both the hydrophilic sucrose and the lipophilic fatty acid while maintaining enzyme activity. acs.orgfrontiersin.org Deep eutectic solvents (DESs) are being investigated as a "green" alternative to traditional organic solvents, but further research is needed to identify the optimal DES for large-scale production. acs.orgfrontiersin.org
Future research in synthesis will likely focus on:
Continuous flow reactors: Developing continuous processes to improve productivity and reduce manufacturing costs. researchgate.net
Novel catalysts: Exploring new and more efficient chemical and enzymatic catalysts to improve reaction rates and selectivity. researchgate.netsci-hub.se
Solvent engineering: Designing novel solvent systems, including advanced ionic liquids and deep eutectic solvents, to overcome solubility issues and enhance reaction efficiency. acs.orgfrontiersin.org
Deeper Elucidation of Biological Mechanisms
This compound is recognized for its biological activities, particularly as an antimicrobial agent and a permeation enhancer in drug delivery. mdpi.com However, the precise mechanisms underlying these effects are not fully understood and represent a significant area for future investigation.
As a permeation enhancer, this compound has been shown to increase the absorption of poorly permeable drugs by altering the properties of cell membranes and opening tight junctions between cells. nih.govmdpi.com Studies using Caco-2 cell monolayers have indicated that it can perturb the plasma membrane, leading to increased paracellular flux. nih.gov Future research should aim to:
Identify specific molecular targets: Pinpoint the specific proteins and lipids within the cell membrane that interact with this compound.
Clarify the role of concentration: Investigate the concentration-dependent effects on membrane perturbation and cell viability to establish a clear therapeutic window. nih.gov
Explore different epithelial barriers: Extend the research to other mucosal surfaces to understand its potential for various drug delivery routes. mdpi.com
The antimicrobial properties of this compound are also an area of active study. It has shown inhibitory effects against various bacteria, particularly Gram-positive strains. nih.govresearchgate.net The proposed mechanism involves disruption of the bacterial cell membrane. researchgate.net Unanswered questions in this area include:
Spectrum of activity: A more comprehensive understanding of its effectiveness against a wider range of microorganisms, including fungi and viruses.
Mechanism of resistance: Investigating the potential for microorganisms to develop resistance to this compound.
Synergistic effects: Exploring its potential in combination with other antimicrobial agents to enhance efficacy. researchgate.net
Expanded Applications in Emerging Fields
The unique properties of this compound make it a promising candidate for a variety of emerging applications beyond its traditional uses.
In the pharmaceutical sector , there is growing interest in using this compound to develop novel drug delivery systems. globalgrowthinsights.com Its ability to form stable emulsions and enhance the solubility of poorly water-soluble drugs makes it an attractive excipient for oral, topical, and parenteral formulations. globalgrowthinsights.comnih.gov Future research could focus on:
Nanotechnology: The development of this compound-based nanoparticles and nanoemulsions for targeted drug delivery.
Biologic drug delivery: Investigating its potential to enhance the oral delivery of macromolecules like peptides and proteins, including insulin (B600854). nih.gov
Vaccine adjuvants: Exploring its ability to modulate immune responses and act as an adjuvant in vaccine formulations.
In the field of cosmetics , the demand for natural and sustainable ingredients is driving research into new applications for this compound. globalgrowthinsights.com Its emulsifying and skin-friendly properties are already utilized, but further research could explore its potential in:
Anti-aging formulations: Leveraging its ability to enhance the skin absorption of active ingredients. globalgrowthinsights.com
Advanced skincare products: Developing novel formulations with improved sensory properties and efficacy.
The food industry also presents opportunities for expanded applications. While already used as an emulsifier, future research could investigate its role in:
Fat replacement: Creating structured emulsions that can mimic the texture and mouthfeel of fats in low-fat food products.
Natural food preservation: Utilizing its antimicrobial properties to extend the shelf-life of food products as a natural alternative to synthetic preservatives. arxiv.org
Advanced Characterization Techniques
A deeper understanding of the physicochemical properties and behavior of this compound at a molecular level is crucial for optimizing its performance in various applications. Advanced characterization techniques are being employed to provide these insights.
Techniques such as small-angle neutron scattering (SANS) and small-angle X-ray scattering (SAXS) are used to study the structure and organization of this compound in microemulsions and other colloidal systems. researchgate.netacs.org These methods can reveal details about the size, shape, and arrangement of micelles and other aggregates. researchgate.netacs.org
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for characterizing the structure and dynamics of this compound in solution. acs.org It can provide information about the interactions between this compound and other components in a formulation, such as lipids and proteins. acs.org
Future research will likely involve the application of a wider range of advanced techniques, including:
Cryo-transmission electron microscopy (cryo-TEM): To directly visualize the nanostructure of this compound-based systems with high resolution. researchgate.net
Atomic force microscopy (AFM): To study the adsorption and self-assembly of this compound on surfaces at the nanoscale. researchgate.net
Quartz crystal microbalance with dissipation monitoring (QCM-D): To investigate the adsorption kinetics and viscoelastic properties of this compound films at interfaces. researchgate.net
Ultrasonic resonator technology (URT): A non-invasive technique to characterize the nanostructure of microemulsions without altering them. researchgate.net
These advanced characterization methods will provide a more detailed picture of how this compound behaves in complex systems, enabling the rational design of new and improved formulations.
Comprehensive Environmental Fate and Long-Term Impact Studies
As a biodegradable surfactant derived from renewable resources, this compound is considered an environmentally friendly alternative to many synthetic surfactants. arxiv.org However, a more comprehensive understanding of its environmental fate and long-term impact is still needed.
This compound is expected to hydrolyze in the environment into sucrose and lauric acid, which are both readily biodegradable. europa.eu The rate of hydrolysis is influenced by factors such as pH and temperature. While it is not expected to bioaccumulate, more extensive studies are needed to confirm this and to assess its potential effects on aquatic and terrestrial ecosystems. europa.euscbt.com
Future research in this area should focus on:
Biodegradation pathways: Detailed studies to elucidate the complete biodegradation pathways of this compound and its hydrolysis products in various environmental compartments (water, soil, sediment). europa.eu
Ecotoxicity testing: Comprehensive ecotoxicological studies on a wide range of organisms to establish its environmental safety profile. europa.eu
By addressing these unanswered questions, researchers can provide a more complete picture of the environmental profile of this compound and support its continued development as a sustainable chemical.
Q & A
Q. What experimental methodologies are recommended for synthesizing sucrose monolaurate with high purity?
Synthesis requires regioselective esterification under controlled conditions. Key steps include:
Q. How should researchers characterize the critical micelle concentration (CMC) of this compound?
CMC determination involves:
- Tensiometry : Measuring surface tension at varying concentrations; the inflection point indicates CMC .
- Fluorescence spectroscopy : Using pyrene as a probe to detect polarity changes in micellar systems .
- Reporting temperature, solvent (e.g., aqueous buffers), and ionic strength, as these factors significantly alter CMC values .
Q. What analytical techniques are critical for confirming this compound’s structural integrity?
- FT-IR : Verify ester carbonyl peaks (~1740 cm⁻¹) and absence of free fatty acid signals .
- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., m/z 525.6 for [M+H]⁺) and fragmentation patterns .
- Thin-layer chromatography (TLC) : Monitor reaction progress and purity using silica plates with appropriate eluents .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antimicrobial efficacy data for this compound?
Discrepancies often arise from:
- Strain variability : Test against standardized microbial strains (e.g., Staphylococcus aureus ATCC 25923) .
- Assay conditions : Control pH, temperature, and surfactant concentration; pre-equilibrate micellar solutions to ensure reproducibility .
- Synergistic effects : Evaluate interactions with other antimicrobial agents using checkerboard assays .
Q. What experimental designs are optimal for comparative studies of this compound’s surfactant properties?
- Systematic variation of acyl chain length : Compare with C8 (octanoate) and C12 (laurate) monoesters to assess hydrophile-lipophile balance (HLB) effects .
- Emulsion stability tests : Measure droplet size (via dynamic light scattering) and creaming rates under accelerated storage conditions .
- Foaming capacity : Use a Ross-Miles apparatus to quantify foam height and half-life .
Q. How should researchers address conflicting data on this compound’s cytotoxicity in mammalian cell lines?
- Dose-response standardization : Use ISO-certified cell lines (e.g., HEK-293) and MTT assays with ≥3 biological replicates .
- Solvent controls : Account for solvent cytotoxicity (e.g., DMSO) by normalizing data to vehicle-treated groups .
- Mechanistic studies : Perform flow cytometry to differentiate apoptosis vs. necrosis and assess mitochondrial membrane potential .
Q. What statistical approaches are recommended for analyzing structure-function relationships in this compound derivatives?
- Multivariate regression : Correlate structural parameters (e.g., HLB, logP) with bioactivity (e.g., antimicrobial IC50) .
- Principal component analysis (PCA) : Identify dominant variables influencing emulsion stability or antimicrobial potency .
- Error propagation analysis : Quantify uncertainty in derived parameters (e.g., CMC) from replicate measurements .
Methodological Best Practices
- Data reproducibility : Archive raw data (e.g., NMR spectra, assay plate readings) in supplemental materials with detailed metadata .
- Conflict resolution : Pre-register hypotheses and analytical plans to reduce post hoc data manipulation .
- Ethical reporting : Disclose purity grades, solvent batches, and instrument calibration protocols to enable replication .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
